Fmoc-D-Phe(2-F)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHOAMSIDCQWEW-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-D-Phe(2-F)-OH CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-D-Phe(2-F)-OH, a fluorinated amino acid derivative crucial for advanced peptide synthesis and drug discovery. It covers its chemical properties, detailed experimental protocols for its synthesis and incorporation into peptides, and its application in studying signaling pathways.
Core Data Presentation
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 198545-46-9 | [1] |
| Molecular Weight | 405.42 g/mol | [1] |
| Molecular Formula | C₂₄H₂₀FNO₄ | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98.0% (HPLC) | [1] |
| Storage Temperature | 2-8°C |
Introduction to this compound
This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-D-2-fluorophenylalanine, is a synthetic amino acid derivative. The incorporation of a fluorine atom onto the phenyl ring of D-phenylalanine offers several advantages in peptide and protein engineering. The high electronegativity and small size of the fluorine atom can modulate the electronic properties, hydrophobicity, and conformational preferences of the resulting peptide. This can lead to enhanced biological activity, increased metabolic stability, and improved binding affinity to target receptors. The Fmoc protecting group makes it particularly suitable for solid-phase peptide synthesis (SPPS).
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent incorporation into a peptide chain via Fmoc solid-phase peptide synthesis (SPPS).
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the Fmoc protection of amino acids.
Materials:
-
D-2-Fluorophenylalanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (deionized)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve D-2-fluorophenylalanine in a 10% aqueous solution of sodium carbonate. In a separate flask, dissolve an equimolar amount of Fmoc-OSu in 1,4-dioxane.
-
Reaction: Slowly add the Fmoc-OSu solution to the D-2-fluorophenylalanine solution with constant stirring at room temperature.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other organic impurities.
-
Acidification: Carefully acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2. This will precipitate the this compound.
-
Isolation and Drying: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Protocol 2: Incorporation of this compound into a Peptide using SPPS
This protocol outlines a standard manual Fmoc-SPPS cycle for coupling this compound to a resin-bound peptide chain.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the resin-bound peptide.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vial, pre-activate this compound (3-5 equivalents relative to the resin loading) with the coupling reagent (e.g., HBTU, 0.95 equivalents) and DIPEA (2 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
Application in Signaling Pathway Research
The unique properties of fluorinated amino acids make them valuable tools for probing peptide-protein interactions, such as those involved in G protein-coupled receptor (GPCR) signaling. For instance, substituting a native phenylalanine with 2-fluorophenylalanine in a peptide agonist can help elucidate the role of aromatic interactions in receptor binding and activation.
A key example is the study of the Thrombin Receptor (Protease-Activated Receptor 1, PAR-1) , a GPCR involved in blood coagulation and other physiological processes. Thrombin activates its receptor by cleaving the N-terminal domain, exposing a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling. Synthetic peptides corresponding to this new N-terminus, known as Thrombin Receptor Activating Peptides (TRAPs), can also activate the receptor.
By replacing a key phenylalanine residue in a TRAP with 2-fluorophenylalanine, researchers can investigate the importance of the electronic nature of the aromatic ring in the peptide-receptor interaction. An enhanced or diminished activity of the fluorinated analogue can provide insights into whether cation-π or other electronic interactions are critical for receptor binding and subsequent G-protein activation and downstream signaling.
Caption: Probing GPCR activation using a fluorinated peptide agonist.
The diagram above illustrates the general mechanism of GPCR activation by a peptide agonist like TRAP. The incorporation of this compound into the peptide allows for the study of specific molecular interactions at the binding site, providing valuable information on the structure-activity relationship and the mechanism of receptor activation. This knowledge is instrumental in the rational design of novel therapeutics targeting GPCRs.
References
Navigating the Solubility of Fmoc-D-Phe(2-F)-OH: A Technical Guide for Researchers
An in-depth examination of the solubility of Fmoc-D-Phe(2-F)-OH in common organic solvents, providing drug development professionals, scientists, and researchers with essential data, detailed experimental protocols for in-house determination, and a logical workflow for solubility assessment.
The strategic incorporation of fluorinated amino acids into peptide structures is a key strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles. This compound, a fluorinated derivative of D-phenylalanine, is a valuable building block in this endeavor. However, its successful application in solid-phase peptide synthesis (SPPS) is fundamentally dependent on its solubility in the organic solvents used for coupling reactions. Poor solubility can lead to incomplete reactions, lower yields, and purification challenges. This technical guide provides a summary of available solubility data, a detailed protocol for determining solubility, and a visual workflow to guide researchers in assessing the solubility of this and similar compounds.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound across a wide range of common organic solvents is limited. However, data from chemical suppliers provides a key starting point for researchers. The following table summarizes the known solubility and provides a template for recording experimentally determined values for other common solvents.
| Solvent | Chemical Formula | Solubility (mg/mL) | Molarity (M) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100[1] | ~0.247 | Not Specified | Requires sonication to dissolve.[1] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data not readily available | Data not readily available | - | - |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Data not readily available | Data not readily available | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | Data not readily available | Data not readily available | - | - |
| Tetrahydrofuran (THF) | C₄H₈O | Data not readily available | Data not readily available | - | - |
| Acetonitrile (ACN) | C₂H₃N | Data not readily available | Data not readily available | - | - |
| Methanol (MeOH) | CH₄O | Data not readily available | Data not readily available | - | - |
Molecular Weight of this compound: 405.42 g/mol
Experimental Protocol for Solubility Determination
For solvents where solubility data is unavailable, a standardized experimental protocol is crucial for accurate and reproducible measurements. The following protocol, adapted from established methods for determining the solubility of Fmoc-protected amino acids, outlines two common approaches: the Gravimetric Method and the High-Performance Liquid Chromatography (HPLC) Method.
I. Gravimetric Method
This method is straightforward and relies on the evaporation of the solvent and weighing the residual solute.
1. Materials and Equipment:
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Pre-weighed evaporation vials
-
Nitrogen gas line or rotary evaporator
2. Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure saturation.
-
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (e.g., 0.5 mL) using a micropipette. Filter the supernatant through a syringe filter into a pre-weighed evaporation vial to remove any remaining solid particles.
-
Solvent Evaporation: Evaporate the solvent from the vial using a gentle stream of nitrogen or a rotary evaporator.
-
Final Weighing: Once the solvent is completely evaporated, place the vial in a desiccator to remove any residual moisture, and then re-weigh it.
-
Calculation:
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Mass of dissolved solid = (Final weight of vial + solid) - (Initial weight of the empty vial)
-
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant withdrawn (mL)
-
II. HPLC Method
This method is highly sensitive and accurate, particularly for compounds that are sparingly soluble or when only small amounts of material are available.
1. Materials and Equipment:
-
Same as Gravimetric Method, plus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
-
Volumetric flasks
2. Procedure:
-
Prepare Saturated Solution: Follow steps 1-5 from the Gravimetric Method to obtain a clear, filtered saturated solution.
-
Prepare Standard Solutions: Create a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at the appropriate wavelength (the fluorenyl group of Fmoc provides strong UV absorbance around 265 nm and 300 nm). Plot a calibration curve of peak area versus concentration.
-
Analyze Sample: Dilute the filtered saturated solution with a known dilution factor to bring its concentration within the range of the calibration curve. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculation:
-
Concentration of saturated solution = Concentration of diluted sample × Dilution factor
-
Express the solubility in mg/mL or Molarity.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound, from initial screening to the final determination of quantitative solubility.
References
Storage and stability guidelines for Fmoc-D-Phe(2-F)-OH.
A comprehensive guide to the storage, stability, and handling of Fmoc-D-Phe(2-F)-OH, this document provides essential information for researchers, scientists, and professionals in drug development. The following sections detail recommended storage conditions, stability profiles, and handling procedures to ensure the integrity and optimal use of this compound in research and manufacturing processes.
Storage and Stability
Proper storage of this compound is critical to maintain its chemical purity and stability over time. The following tables summarize the recommended storage conditions and stability data for the compound in both solid and solution forms.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Additional Recommendations |
| Solid Powder | -20°C | Keep desiccated in a tightly sealed container. |
| 2-8°C | Suitable for shorter-term storage. | |
| 4°C | ||
| Solution in DMSO | -20°C | Aliquot to avoid multiple freeze-thaw cycles.[1] |
| -80°C | Aliquot to avoid multiple freeze-thaw cycles.[1] |
Table 2: Stability of this compound Under Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years[1] |
| 4°C | 2 years | |
| Solution in DMSO | -20°C | 1 month |
| -80°C | 6 months |
Handling and Safety Precautions
As with any chemical reagent, proper handling of this compound is essential to ensure personnel safety and prevent contamination. The following are general handling guidelines based on safety data sheets for Fmoc-protected amino acids.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation of dust particles.
-
Avoiding Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.
-
Hygroscopic Nature: The compound may be hygroscopic; store in a dry environment and handle quickly when exposed to air.
-
Spills: In the event of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.
Experimental Protocols
Stability-Indicating HPLC Method
To assess the stability of this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be employed. This method is designed to separate the intact compound from potential degradation products.
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: For stability studies, dissolve the this compound sample in the same solvent as the standard to a known concentration.
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the this compound sample to stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours
-
Basic: 0.1 N NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 105°C for 24 hours
-
Photolytic: Expose to UV light (254 nm) for 24 hours
-
-
Analysis: Inject the standard and stressed samples into the HPLC system and record the chromatograms.
-
Data Analysis: Compare the chromatograms of the stressed samples with the unstressed sample and the reference standard. The peak for this compound should be well-resolved from any degradation product peaks.
Visualizations
The following diagrams illustrate key workflows and potential pathways related to the handling and stability of this compound.
Caption: Workflow for the proper receipt, storage, handling, and disposal of this compound.
Caption: General degradation pathway of Fmoc-protected amino acids under basic conditions.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Phe(2-F)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-D-2-fluorophenylalanine (Fmoc-D-Phe(2-F)-OH), a critical building block in modern peptide chemistry. The incorporation of fluorine into peptide backbones can significantly enhance pharmacological properties, including metabolic stability and binding affinity.[1] this compound is therefore a valuable reagent in the development of novel peptide-based therapeutics.[1][2] This document outlines detailed methodologies for its synthesis, purification, and characterization, presented for practical application in a laboratory setting.
Physicochemical and Analytical Data
A summary of the key properties and specifications for this compound is presented below. High purity of this reagent is crucial, as impurities can directly impact the yield and purity of the final synthetic peptide.[3]
| Property | Value | Reference |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-2-fluorophenylalanine | [4] |
| Molecular Formula | C₂₄H₂₀FNO₄ | |
| Molecular Weight | 405.42 g/mol | |
| CAS Number | 198545-46-9 | |
| Appearance | White to off-white solid | |
| Typical Purity | ≥98.0% (by HPLC) | |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis involves the protection of the α-amino group of D-2-fluorophenylalanine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The most common method utilizes 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic aqueous conditions.
Synthesis Workflow Diagram
Caption: Synthesis workflow from starting materials to crude product.
Experimental Protocol: Fmoc Protection
This protocol is a representative procedure adapted from standard methods for Fmoc protection of amino acids.
Materials:
-
D-2-Fluorophenylalanine
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane or Acetone
-
Deionized Water
-
Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Magnetic stirrer, reaction flask, separatory funnel, filtration apparatus
Procedure:
-
Dissolution: Dissolve D-2-fluorophenylalanine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until fully dissolved.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes while stirring vigorously.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (12-18 hours).
-
Initial Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.
-
Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Acidify the solution to a pH of approximately 2 by slowly adding 1 M HCl. A white precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts.
-
Drying: Dry the crude product under vacuum to a constant weight.
Purification
The crude product must be purified to remove residual starting materials and byproducts. Recrystallization is a common and effective method for purifying Fmoc-amino acids. For achieving the highest purity required for peptide synthesis, preparative High-Performance Liquid Chromatography (HPLC) may also be employed.
Purification and Analysis Workflow Diagram
Caption: Workflow for purification and subsequent quality analysis.
Experimental Protocol: Recrystallization
This protocol is based on general procedures for the purification of Fmoc-amino acids by recrystallization from a toluene-based system.
Materials:
-
Crude this compound
-
Toluene (or other suitable solvent like ethyl acetate/hexane)
-
Heating mantle with stirrer, reflux condenser, filtration apparatus
Procedure:
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of toluene.
-
Heating: Gently heat the mixture to approximately 50°C with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should begin to form. For maximum yield, subsequently place the flask in a refrigerator or ice bath (0-4°C) for several hours.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Quality Control and Characterization
Rigorous analysis is essential to confirm the identity, chemical purity, and enantiomeric purity of the final product.
| Parameter | Method | Typical Specification | Purpose |
| Chemical Purity | Reversed-Phase HPLC (RP-HPLC) | ≥98.0% | Quantifies the main compound relative to synthesis-related impurities. |
| Enantiomeric Purity | Chiral HPLC | ≥99.0% ee | Ensures the absence of the L-enantiomer, which is critical for the biological activity of the final peptide. |
| Identity Confirmation | Mass Spectrometry (MS) | Matches theoretical mass | Confirms the molecular weight of the compound. |
| Structural Confirmation | ¹H NMR, ¹⁹F NMR | Matches expected spectrum | Confirms the chemical structure and the presence and position of the fluorine atom. |
HPLC Analysis
High-Performance Liquid Chromatography is the primary method for assessing the purity of Fmoc-amino acids.
-
Reversed-Phase HPLC (RP-HPLC): This technique is used to determine the overall chemical purity by separating the target compound from non-chiral impurities. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA).
-
Chiral HPLC: The separation of D- and L-enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns are highly effective for resolving Fmoc-amino acid enantiomers under reversed-phase conditions. This analysis is critical to ensure high enantiomeric excess (ee), as the presence of the incorrect enantiomer can compromise the final peptide's structure and function.
Conclusion
The synthesis and purification of this compound can be achieved through well-established chemical procedures. The protocol involves a straightforward Fmoc protection reaction followed by a critical purification step, typically recrystallization, to achieve the high degree of purity required for solid-phase peptide synthesis. Adherence to detailed protocols and rigorous analytical quality control are paramount to ensuring the successful incorporation of this valuable fluorinated amino acid into complex peptide structures for advanced therapeutic and research applications.
References
Purity Assessment of Fmoc-D-Phe(2-F)-OH by HPLC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the purity of Fmoc-D-Phe(2-F)-OH, a fluorinated amino acid derivative crucial in peptide synthesis and drug development. Ensuring high purity of this raw material is critical for the successful synthesis of peptides with the desired biological activity and safety profile.[1] This document outlines the principles of HPLC-based purity analysis, provides detailed experimental protocols for both chemical and chiral purity assessment, and discusses potential impurities.
Introduction to Purity Assessment of Fmoc-Amino Acids
This compound, or Fmoc-D-2-fluorophenylalanine, is a key building block in solid-phase peptide synthesis (SPPS). The presence of impurities can lead to the formation of undesired peptide sequences, truncated peptides, or peptides with altered three-dimensional structures, ultimately impacting the final product's efficacy and safety.[2] High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of Fmoc-amino acids due to its high resolution, sensitivity, and quantitative accuracy.[3]
Purity assessment of this compound by HPLC is typically a two-fold process:
-
Reversed-Phase HPLC (RP-HPLC): To determine the chemical purity by separating the main compound from process-related impurities and degradation products.
-
Chiral HPLC: To determine the enantiomeric purity by separating the D-enantiomer from its corresponding L-enantiomer. The presence of the incorrect enantiomer can significantly affect the biological activity of the final peptide.[4]
Commercial suppliers of this compound typically guarantee a purity of ≥98.0% to ≥99.5% as determined by HPLC.
Potential Impurities in this compound
Several types of impurities can be present in Fmoc-amino acid preparations, arising from the synthesis of the amino acid itself or the subsequent attachment of the Fmoc protecting group. Understanding these potential impurities is crucial for developing a robust HPLC method capable of their separation and quantification.
| Impurity Type | Description | Potential Impact on Peptide Synthesis |
| Free D-Phe(2-F)-OH | The amino acid without the Fmoc protecting group. | Can lead to the insertion of the amino acid without subsequent chain elongation, resulting in a truncated peptide. |
| Fmoc-L-Phe(2-F)-OH | The enantiomer of the desired compound. | Incorporation of the wrong enantiomer can alter the peptide's structure and biological activity. |
| Dipeptide Impurities | e.g., Fmoc-D-Phe(2-F)-D-Phe(2-F)-OH. | Leads to the insertion of an extra amino acid residue in the peptide chain. |
| β-Alanine Related Impurities | Arising from the rearrangement of the Fmoc-OSu reagent used in synthesis. | Results in the insertion of a β-alanine residue. |
| Acetic Acid | A potential residual solvent from the manufacturing process. | Can act as a capping agent, leading to chain termination and truncated peptides. |
| Other Synthesis-Related Impurities | Byproducts from the fluorination or other steps in the amino acid synthesis. | Can introduce unknown modifications into the peptide chain. |
Experimental Protocols for HPLC Purity Assessment
The following protocols are representative methods for the purity assessment of this compound and are based on established methods for similar Fmoc-amino acids. Method optimization may be required for specific instruments and columns.
Chemical Purity by Reversed-Phase HPLC (RP-HPLC)
This method is designed to separate this compound from its potential chemical impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
This compound sample
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Gradient Program | 30% B to 100% B over 20 minutes |
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Enantiomeric Purity by Chiral HPLC
This method is crucial for quantifying the amount of the unwanted L-enantiomer.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Lux 5 µm Cellulose-2, 4.6 x 250 mm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (containing 0.1% TFA), typically in a 50:50 (v/v) ratio.
-
This compound sample
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 220 nm |
| Mobile Phase | Isocratic, e.g., 50:50 (v/v) Acetonitrile:Water with 0.1% TFA |
Procedure:
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should be baseline resolved.
-
Data Interpretation: The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers.
Data Presentation
The quantitative data obtained from the HPLC analyses should be summarized in clear and concise tables for easy comparison and reporting.
Table 1: Example of RP-HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 5.2 | 1,500 | 0.1 | Impurity 1 |
| 2 | 12.5 | 9,950,000 | 99.5 | This compound |
| 3 | 14.8 | 48,500 | 0.4 | Impurity 2 |
| Total | 9,990,000 | 100.0 |
Table 2: Example of Chiral HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Enantiomer |
| 1 | 9.8 | 4,995,000 | 99.9 | D-enantiomer |
| 2 | 11.2 | 5,000 | 0.1 | L-enantiomer |
| Total | 5,000,000 | 100.0 |
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the purity assessment process.
Caption: Workflow for the HPLC Purity Assessment of this compound.
Caption: Logical Relationship of Purity Assessment Components.
References
An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide chemistry, offering a unique avenue to modulate the biological and physicochemical properties of peptides. This guide provides a comprehensive overview of fluorinated amino acids, detailing their synthesis, properties, and applications in modern drug discovery and chemical biology.
Introduction: The Unique Impact of Fluorine
The introduction of fluorine, the most electronegative element, into amino acid side chains can dramatically alter a peptide's characteristics. Unlike other halogens, fluorine is small and can often mimic a hydrogen atom sterically, yet its strong electron-withdrawing nature imparts significant changes in polarity, acidity, and hydrophobicity.[1] These modifications allow for the fine-tuning of peptide conformation, stability, and interaction with biological targets.[1] The use of fluorinated amino acids has become a key strategy in enhancing the therapeutic potential of peptides by improving their metabolic stability, bioavailability, and binding affinity.
Only one fluorine-containing amino acid, 4-fluoro-L-threonine, is known to occur naturally, produced by Streptomyces cattleya. The vast majority of fluorinated amino acids used in research and development are of synthetic origin, with a wide array of structures available to the modern chemist.
Physicochemical Properties of Fluorinated Amino Acids
The introduction of fluorine can lead to predictable yet profound changes in the fundamental properties of amino acid side chains. These alterations are key to the rational design of peptides with enhanced features.
Acidity (pKa)
Fluorination generally increases the acidity of both the α-carboxyl and α-amino groups of an amino acid due to the strong electron-withdrawing inductive effect of the C-F bond. This effect is more pronounced when the fluorine atom is closer to the acidic center.
| Amino Acid | pKa (α-COOH) | pKa (α-NH3+) |
| Phenylalanine | 1.83 | 9.13 |
| 4-Fluoro-L-phenylalanine | 1.86 | 9.45 |
| (S)-Homoleucine | ~2.36 | ~9.60 |
| (S)-5-Fluorohomoleucine | ~2.26 | ~9.20 |
| Pregabalin | ~4.20 | ~10.60 |
| 5-Fluoropregabalin | ~4.10 | ~10.20 |
Table 1: Comparison of pKa values for selected canonical and fluorinated amino acids. Data compiled from various sources.[2]
Hydrophobicity
The effect of fluorination on hydrophobicity is more complex than its effect on acidity. While highly fluorinated alkyl chains tend to be more hydrophobic than their hydrocarbon counterparts, monofluorination can sometimes decrease hydrophobicity.[3] This is attributed to the opposing effects of the increased polarity of the C-F bond and the overall increase in the nonpolar surface area. The "fluorous effect," a tendency for highly fluorinated compounds to self-associate and phase-separate from both aqueous and organic media, can also play a role in the behavior of peptides rich in fluorinated amino acids.
| Amino Acid | Hydration Free Energy (ΔG_Hyd, kcal/mol) |
| Alanine | -2.5 |
| Monofluoroalanine | -1.0 |
| Difluoroalanine | +0.5 |
| Trifluoroalanine | +2.0 |
Table 2: Calculated changes in hydration free energy upon fluorination of the alanine side chain. Positive values indicate increased hydrophobicity. Data adapted from molecular dynamics simulations.
Synthesis of Fluorinated Amino Acids
The synthesis of fluorinated amino acids can be broadly categorized into two main strategies: the use of fluorinated building blocks or the direct fluorination of amino acid precursors. A multitude of specific synthetic routes have been developed, often tailored to the desired position and number of fluorine atoms.
General Synthetic Strategies
-
From Fluorinated Precursors: This approach involves starting with a simple, commercially available fluorinated compound and building the amino acid scaffold around it. This is a common method for preparing a wide variety of fluorinated amino acids.
-
Direct Fluorination: This strategy involves the late-stage introduction of fluorine onto an existing amino acid derivative. This can be achieved through nucleophilic or electrophilic fluorination reactions.
Incorporation of Fluorinated Amino Acids into Peptides
The most common method for incorporating fluorinated amino acids into peptides is through solid-phase peptide synthesis (SPPS), with the Fmoc (9-fluorenylmethoxycarbonyl) strategy being the most widely used due to its mild reaction conditions.
Experimental Protocol: Fmoc-SPPS of a Peptide Containing 4-Fluoro-L-phenylalanine
This protocol outlines the manual synthesis of a model tripeptide (Ala-Phe(4-F)-Gly) on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Gly-OH
-
Fmoc-L-4-Fluorophenylalanine (Fmoc-Phe(4-F)-OH)
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
First Amino Acid Loading (Fmoc-Gly-OH):
-
Pre-activate Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-Phe(4-F)-OH):
-
Repeat the pre-activation and coupling steps as in step 2, using Fmoc-Phe(4-F)-OH.
-
-
Fmoc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat the pre-activation and coupling steps as in step 2, using Fmoc-Ala-OH.
-
-
Final Fmoc Deprotection: Repeat step 3.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Drug Discovery and Chemical Biology
The unique properties of fluorinated amino acids have led to their widespread use in various areas of research and development.
Enhancing Metabolic Stability
Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The strong C-F bond is resistant to enzymatic cleavage, and the incorporation of fluorinated amino acids can significantly enhance the metabolic stability of peptides.
Modulating Peptide Conformation and Binding Affinity
Fluorination can influence the conformational preferences of amino acid side chains and the overall secondary structure of peptides. These conformational changes can lead to improved binding affinity and selectivity for biological targets. For example, the introduction of fluorinated proline derivatives can alter the cis/trans isomer ratio of the peptidyl-prolyl bond, thereby influencing peptide folding.
19F NMR Spectroscopy and Imaging
The fluorine-19 nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio. The incorporation of fluorinated amino acids allows for the study of peptide and protein structure, dynamics, and interactions in complex biological environments with minimal background signal. Furthermore, the use of the positron-emitting isotope 18F enables the use of fluorinated peptides in Positron Emission Tomography (PET) imaging for diagnostic purposes.
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis and Incorporation of 4-Fluoro-L-phenylalanine
Caption: A simplified workflow for the synthesis of Fmoc-4-fluorophenylalanine and its incorporation into a peptide via SPPS.
Signaling Pathway: Modulation of GPCR Signaling by a Fluorinated Peptide Agonist
Caption: A generalized signaling pathway of a G-protein-coupled receptor (GPCR) activated by a fluorinated peptide agonist.
Conclusion
Fluorinated amino acids represent a versatile and powerful class of building blocks in peptide chemistry. Their ability to fine-tune the physicochemical and biological properties of peptides has made them indispensable tools in the development of novel therapeutics, probes for chemical biology, and advanced biomaterials. A thorough understanding of their synthesis, properties, and methods of incorporation is crucial for researchers and scientists aiming to leverage the unique advantages offered by fluorine in their peptide-based research. As synthetic methodologies continue to evolve and our understanding of the subtle effects of fluorination deepens, the applications of fluorinated amino acids are poised to expand even further, opening new frontiers in peptide science and drug discovery.
References
The Strategic Incorporation of 2-Fluorophenylalanine in Peptide Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of non-canonical amino acids is a powerful strategy in modern peptide design and drug discovery. Among these, 2-fluorophenylalanine (2-F-Phe), a derivative of phenylalanine, has emerged as a valuable tool for enhancing the therapeutic potential of peptides. The introduction of a fluorine atom at the ortho position of the phenyl ring imparts unique physicochemical properties that can profoundly influence peptide structure, stability, and biological activity. This technical guide provides an in-depth overview of the applications of 2-fluorophenylalanine in peptide design, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.
Introduction
Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low bioavailability. Chemical modifications are frequently employed to overcome these hurdles. The substitution of natural amino acids with fluorinated analogs has proven to be a particularly effective strategy.[1] The fluorine atom, being small and highly electronegative, can induce significant changes in the electronic properties of the amino acid side chain with minimal steric perturbation.[1] The incorporation of 2-fluorophenylalanine can lead to peptides with enhanced resistance to enzymatic degradation, improved thermal stability, and altered receptor binding affinities, making it a crucial component in the development of novel peptide-based drugs.[2][3]
Effects of 2-Fluorophenylalanine on Peptide Properties
The introduction of 2-fluorophenylalanine into a peptide sequence can modulate its properties in several key ways:
-
Conformational Stability: The electronegativity of the fluorine atom can influence intramolecular interactions, such as hydrogen bonding and aromatic stacking, leading to altered and often more stable peptide conformations.[4] Circular Dichroism (CD) spectroscopy is a key technique used to assess these conformational changes.
-
Enzymatic Stability: The presence of the fluorine atom can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic cleavage and prolonging its in vivo half-life.
-
Binding Affinity: The altered electronic distribution of the phenyl ring in 2-F-Phe can affect cation-π and other non-covalent interactions with target receptors, leading to either increased or decreased binding affinity (Kd). This allows for the fine-tuning of a peptide's interaction with its biological target.
Data Presentation
Impact on Receptor Binding Affinity
The following table summarizes the dissociation constants (Kd) for α-factor peptide analogs binding to the Ste2p receptor, demonstrating the effect of fluorination at position 13.
| Peptide Analog | Modification | Dissociation Constant (Kd) (nM) |
| α-factor | Phenylalanine (Phe) | 26.2 |
| Analog 1 | 2-Fluorophenylalanine (2-F-Phe) | Data not available in searched sources |
| Analog 2 | 3-Fluorophenylalanine (3-F-Phe) | 35.5 |
| Analog 3 | 4-Fluorophenylalanine (4-F-Phe) | 42.7 |
| Analog 4 | 3,4-Difluorophenylalanine (3,4-F₂-Phe) | 69.2 |
| Analog 5 | 2,3,4,5,6-Pentafluorophenylalanine (F₅-Phe) | 177.3 |
Data extracted from Naider et al. The study did not include a 2-fluorophenylalanine analog in this specific experiment, but the data for other fluorinated phenylalanines illustrates the trend of decreasing binding affinity with increasing fluorination in this particular peptide-receptor system.
Observed Effects on Peptide Stability
| Property | Observation |
| Thermal Stability | Incorporation of fluorinated amino acids, including phenylalanine analogs, is reported to increase the thermal stability of peptides and proteins. |
| Proteolytic Resistance | Peptides containing fluorinated amino acids have demonstrated moderately better stability against proteases like trypsin compared to their non-fluorinated counterparts. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a 2-Fluorophenylalanine-Containing Peptide
This protocol describes the manual synthesis of a generic peptide containing 2-fluorophenylalanine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-2-fluorophenylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-L-2-fluorophenylalanine at the desired position.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DDT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
-
Lyophilize the pure peptide fractions.
-
Enzymatic Degradation Assay
This protocol outlines a general procedure to assess the stability of a 2-fluorophenylalanine-containing peptide against a specific protease.
Materials:
-
Purified peptide (with and without 2-F-Phe)
-
Protease (e.g., Trypsin, Chymotrypsin)
-
Assay buffer (specific to the protease)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the control and 2-F-Phe-containing peptides in the assay buffer.
-
Enzyme Solution Preparation: Prepare a stock solution of the protease in the assay buffer.
-
Digestion Reaction:
-
In a microcentrifuge tube, mix the peptide solution with the assay buffer.
-
Initiate the reaction by adding the protease solution.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
Analysis:
-
Analyze the samples by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.
-
Calculate the percentage of remaining peptide at each time point.
-
Determine the half-life (t₁/₂) of the peptide.
-
Identify the cleavage sites by analyzing the degradation products using mass spectrometry.
-
Visualizations
GnRH Signaling Pathway
The following diagram illustrates the signaling pathway of Gonadotropin-Releasing Hormone (GnRH), a peptide hormone where the incorporation of 2-fluorophenylalanine could be used to modulate its activity and stability.
Experimental Workflow for 2-F-Phe Peptide Development
This diagram outlines the typical workflow for the design, synthesis, and analysis of a peptide incorporating 2-fluorophenylalanine.
Logical Relationship of 2-F-Phe Properties
This diagram illustrates how the fundamental properties of 2-fluorophenylalanine contribute to the enhanced therapeutic potential of a peptide.
Conclusion
The incorporation of 2-fluorophenylalanine represents a refined and powerful approach in peptide-based drug design. By leveraging the unique properties of the fluorine atom, researchers can systematically modify peptides to enhance their stability, modulate their biological activity, and ultimately improve their therapeutic profiles. The methodologies and data presented in this guide underscore the versatility of 2-fluorophenylalanine as a building block for creating the next generation of peptide therapeutics. Further quantitative studies on the thermal and enzymatic stability of peptides containing 2-fluorophenylalanine will be crucial for building predictive models for the rational design of even more effective peptide drugs.
References
- 1. Total solid-phase synthesis and prolactin-inhibiting activity of the gonadotropin-releasing hormone precursor protein and the gonadotropin-releasing hormone associated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Standard Protocol for Coupling Fmoc-D-Phe(2-F)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Fmoc-D-Phe(2-F)-OH, a fluorinated derivative of D-phenylalanine, is a valuable building block in modern peptide synthesis. The introduction of a fluorine atom onto the phenyl ring can significantly enhance metabolic stability, improve binding affinity, and alter the conformation of the resulting peptide. This document provides a detailed protocol for the efficient coupling of this compound in Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.
The 2-fluoro substitution on the phenyl ring introduces steric hindrance, which can pose challenges during the coupling step, potentially leading to incomplete reactions. Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions are crucial for achieving high coupling efficiency and minimizing side reactions such as racemization. This protocol outlines the use of highly efficient uronium/aminium-based coupling reagents, which are well-suited for sterically hindered amino acids.
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the successful incorporation of this compound into a growing peptide chain on a solid support.
Materials and Reagents
-
Resin: Rink Amide resin, or other suitable resin for the desired C-terminus.
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents: (select one)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Kaiser Test Kit: For monitoring the completion of coupling reactions.
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
Standard SPPS Cycle for this compound Incorporation
This protocol assumes a standard manual or automated SPPS workflow. Adjust volumes and times as needed based on the scale of the synthesis and the specific equipment used.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF.
- Add the 20% piperidine in DMF solution to the resin.
- Agitate for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Coupling of this compound:
- In a separate vial, pre-activate the this compound (3-5 equivalents relative to resin loading). To do this, dissolve the this compound and the chosen coupling reagent (e.g., HATU, 0.95 equivalents to the amino acid) in DMF.
- Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to react for 2-5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature. The extended coupling time is recommended to overcome the steric hindrance of the 2-fluoro-phenylalanine derivative.
- Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated with a fresh solution of activated amino acid.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3-5 times), followed by DCM (3 times) and finally DMF (3 times) to prepare for the next cycle.
5. Subsequent Cycles:
- Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
6. Cleavage and Deprotection:
- Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
- Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
- Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.
7. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
While specific, direct comparative studies on the coupling efficiency of this compound with various reagents are not extensively available in the literature, the following table provides a summary of recommended coupling reagents for sterically hindered amino acids, which is applicable to 2-fluorophenylalanine derivatives. The data is compiled from general knowledge in peptide synthesis and comparative studies on other hindered residues.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Recommended Coupling Time | Key Advantages |
| HATU | Uronium/Aminium | Very High | Low | 1-2 hours | Highly effective for sterically hindered amino acids; fast reaction kinetics. |
| HBTU | Uronium/Aminium | High | Low | 1-2 hours | A widely used and efficient coupling reagent. |
| HCTU | Uronium/Aminium | Very High | Low | 1-2 hours | Similar reactivity to HATU, often more cost-effective. |
| COMU | Uronium/Aminium | Very High | Low | 1-2 hours | High solubility and efficiency, with non-explosive byproducts. |
| DIC/Oxyma | Carbodiimide | Moderate | Low | 2-4 hours | Cost-effective, but generally slower reaction rates compared to onium salts. |
Visualizations
Experimental Workflow
Application Notes and Protocols for Coupling Fmoc-D-Phe(2-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2-F)-OH, an Fmoc-protected D-amino acid with a fluorine substitution at the ortho position of the phenyl ring, is a valuable building block in peptide synthesis. The incorporation of this unnatural amino acid can impart unique conformational constraints and metabolic stability to peptides, making it an attractive component in drug design and development. However, the steric hindrance presented by the ortho-fluoro substituent can pose challenges during peptide coupling, potentially leading to lower yields and increased risk of epimerization.
These application notes provide a comprehensive guide to selecting the optimal coupling reagents and protocols for the efficient incorporation of this compound into peptide sequences during solid-phase peptide synthesis (SPPS).
Selecting the Appropriate Coupling Reagent
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization, especially for sterically hindered amino acids like this compound. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their higher reactivity.
Key Considerations for Reagent Selection:
-
Steric Hindrance: The ortho-fluoro group increases the steric bulk around the carboxylic acid, necessitating a highly reactive coupling reagent.
-
Racemization/Epimerization: The D-configuration of the amino acid must be preserved. The choice of reagent and base can significantly impact the level of epimerization.
-
Reaction Time: Efficient coupling reagents can reduce the required reaction time, which can also help in minimizing side reactions.
-
Cost and Availability: For large-scale synthesis, the cost of the coupling reagent can be a significant factor.
The following diagram illustrates a decision-making process for selecting a suitable coupling reagent for this compound.
Recommended Coupling Reagents: A Quantitative Comparison
While specific quantitative data for this compound is limited in publicly available literature, data from studies on other sterically hindered amino acids, such as α-aminoisobutyric acid (Aib), and general knowledge of coupling reagent performance can guide the selection. The following table summarizes the expected performance of recommended coupling reagents.
| Coupling Reagent | Additive | Base (equiv.) | Typical Reaction Time (min) | Expected Yield | Relative Racemization Risk |
| HATU | None | DIPEA (2) | 30 - 120 | High | Low to Medium |
| HCTU | None | DIPEA (2) | 30 - 120 | High | Low to Medium |
| COMU | None | DIPEA (1-2) | 20 - 90 | Very High | Low |
| DIC | Oxyma | DIPEA (1) | 60 - 240 | Good to High | Low |
Note: Reaction times and yields are estimates and can vary depending on the specific peptide sequence, resin, and other reaction conditions. DIPEA (N,N-Diisopropylethylamine) is a commonly used base. For amino acids prone to racemization, a weaker base like N-methylmorpholine (NMM) may be considered.
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis (SPPS) using the recommended coupling reagents for the incorporation of this compound. These protocols assume a standard Fmoc/tBu strategy on a rink amide resin.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The diagram below outlines the key steps in a single cycle of Fmoc-SPPS.
Protocol 1: Coupling with HATU/HCTU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equiv.), HATU or HCTU (2.9 equiv.), and an additive like HOAt (3 equiv. - optional, but can improve efficiency) in DMF. Add DIPEA (6 equiv.) to the mixture and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 30-120 minutes.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
Next Cycle: Proceed with the deprotection step for the next amino acid coupling.
Protocol 2: Coupling with COMU
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equiv.) and COMU (2.9 equiv.) in DMF. Add DIPEA (3-6 equiv.) to the mixture. Pre-activation time is generally short (1-2 minutes).
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 20-90 minutes.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
-
Next Cycle: Proceed with the deprotection step for the next amino acid coupling.
Protocol 3: Coupling with DIC/Oxyma
-
Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equiv.) and Oxyma (3 equiv.) in DMF.
-
Coupling: Add the amino acid/Oxyma solution to the deprotected resin, followed by the addition of DIC (3 equiv.). Agitate at room temperature for 60-240 minutes.
-
Monitoring and Washing: Follow steps 6-7 from Protocol 1.
-
Next Cycle: Proceed with the deprotection step for the next amino acid coupling.
Biological Relevance and Signaling Pathways
Peptides containing fluorinated phenylalanine residues are often designed to modulate interactions with biological targets. The fluorine atom can alter the electronic properties of the aromatic ring and influence binding affinity and selectivity. For instance, peptides containing D-amino acids and fluorinated residues are explored as analogs of natural peptides to enhance their therapeutic properties, such as receptor binding and stability.
One area of interest is the development of somatostatin analogs. Somatostatin is a peptide hormone that regulates various physiological processes by binding to a family of G-protein coupled receptors (GPCRs), the somatostatin receptors (SSTRs). The signaling cascade initiated by somatostatin binding is crucial in controlling hormone secretion and cell proliferation. The diagram below provides a simplified overview of a common somatostatin receptor signaling pathway.
Conclusion
The successful incorporation of the sterically hindered amino acid this compound into a peptide sequence is highly dependent on the selection of an appropriate coupling reagent and optimized protocol. For routine and efficient coupling, aminium/uronium reagents such as HATU, HCTU, and particularly COMU are highly recommended. COMU often provides a superior balance of high reactivity and low racemization risk. For a more cost-effective approach, the combination of DIC with an additive like Oxyma can also yield good results, albeit with potentially longer reaction times. Careful monitoring of the coupling reaction and optimization of base and reaction times are crucial to achieving high purity and yield of the final peptide product.
Application Notes and Protocols for Fmoc Deprotection of Fmoc-D-Phe(2-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), providing a base-labile protecting group for the α-amino function of amino acids.[1][2] Its removal, or deprotection, is a critical step that must be efficient and complete to ensure the successful synthesis of high-purity peptides.[3] This document provides detailed application notes and protocols for the Fmoc deprotection of Fmoc-D-Phe(2-F)-OH, a phenylalanine derivative. While the protocols provided are based on well-established, standard conditions for Fmoc deprotection, it is important to note that the presence of the electron-withdrawing fluorine atom on the phenyl ring may subtly influence reaction kinetics. Therefore, the provided conditions should be considered a robust starting point, with the potential for minor optimization depending on the specific peptide sequence and synthesis scale.
The deprotection of the Fmoc group proceeds via a β-elimination mechanism, typically initiated by a secondary amine base such as piperidine.[1][4] The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of dibenzofulvene (DBF) and the free amine of the amino acid. The piperidine also acts as a scavenger for the liberated DBF, forming a stable adduct that can be washed away.
Data Presentation: Standard Fmoc Deprotection Conditions
The following table summarizes the standard quantitative parameters for Fmoc deprotection in solid-phase peptide synthesis. These conditions are widely applicable to a variety of Fmoc-protected amino acids and serve as the basis for the protocols detailed below.
| Parameter | Condition | Notes |
| Deprotection Reagent | 20% (v/v) Piperidine in DMF | The most common and generally effective reagent. |
| Alternative Reagents | 2% DBU / 2% Piperidine in DMF | Can be more effective for difficult sequences, but caution is advised with base-sensitive residues. |
| 50% Morpholine in DMF | A milder alternative, sometimes used for sensitive glycopeptides. | |
| Solvent | N,N-Dimethylformamide (DMF) | Peptide synthesis grade, amine-free is crucial. |
| Reaction Temperature | Room Temperature | Standard condition for most deprotection steps. |
| Initial Deprotection Time | 2 - 3 minutes | A brief initial treatment to begin the deprotection process. |
| Main Deprotection Time | 10 - 15 minutes | A longer second treatment to ensure complete removal of the Fmoc group. |
| Washing Steps | 5-7 times with DMF | Thorough washing is critical to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Resin-Bound this compound
This protocol outlines the manual deprotection of the Fmoc group from this compound attached to a solid support (e.g., Wang or Rink Amide resin).
Materials:
-
This compound loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM), ACS grade
-
Isopropyl alcohol (IPA), ACS grade
-
Solid-phase synthesis vessel
-
Shaker or bubbler (for agitation)
Reagent Preparation:
-
Deprotection Solution (20% Piperidine in DMF): Prepare fresh by adding 20 mL of piperidine to 80 mL of DMF.
Procedure:
-
Resin Swelling: Swell the this compound loaded resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes in the synthesis vessel.
-
Initial DMF Wash: Drain the DMF from the swollen resin. Wash the resin with fresh DMF (3 x resin volume) for 1 minute per wash to remove any residual storage solvent.
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Main Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate for 10-15 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Thorough Washing: Wash the resin thoroughly to remove piperidine and the dibenzofulvene-piperidine adduct. Perform the following washes, agitating for 1 minute for each wash:
-
DMF (5-7 times)
-
DCM (3 times)
-
IPA (3 times)
-
DCM (3 times)
-
-
The resin is now ready for the coupling of the next amino acid.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
The progress of the Fmoc deprotection can be conveniently monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.
Procedure:
-
Following the main deprotection step (Protocol 1, Step 5), collect the combined filtrates from the initial and main deprotection steps in a volumetric flask of a known volume (e.g., 25 mL).
-
Dilute the collected solution to the mark with DMF.
-
Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer. Use fresh DMF as a blank.
-
The concentration of the adduct, and thus the extent of Fmoc removal, can be calculated using the Beer-Lambert law (ε at 301 nm for the adduct is approximately 7800 M⁻¹cm⁻¹).
Mandatory Visualizations
Caption: Experimental workflow for the Fmoc deprotection of this compound.
Caption: Simplified mechanism of Fmoc deprotection by piperidine.
References
Application Notes and Protocols for Incorporating Fmoc-D-Phe(2-F)-OH into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide scaffolds is a powerful strategy in modern drug discovery. Fluorinated amino acids, in particular, offer unique advantages due to the physicochemical properties of fluorine, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds. These properties can significantly influence peptide conformation, metabolic stability, and binding affinity to biological targets.
This document provides detailed application notes and protocols for the incorporation of N-α-Fmoc-D-2-fluorophenylalanine (Fmoc-D-Phe(2-F)-OH) into cyclic peptides. The D-configuration of the amino acid can further enhance proteolytic resistance. The protocols outlined below cover solid-phase peptide synthesis (SPPS), on-resin and solution-phase cyclization, and purification of the final cyclic peptide.
Data Presentation: A Comparative Overview of Synthesis and Cyclization Parameters
The following tables summarize key quantitative data related to the synthesis and cyclization of peptides, providing a baseline for expected outcomes when incorporating this compound. While specific yields for peptides containing 2-F-Phe are not extensively reported, the data for similar peptides can serve as a valuable reference.
Table 1: Standard Coupling Reagents for Fmoc-SPPS
| Coupling Reagent | Activating Additive | Base | Key Features |
| HBTU/HCTU | HOBt/6-Cl-HOBt | DIPEA/NMM | Widely used, efficient, and rapid coupling. |
| HATU | HOAt | DIPEA/NMM | Highly efficient, especially for sterically hindered amino acids. |
| PyBOP | HOBt | DIPEA/NMM | Effective for preventing racemization. |
| DIC/CDI | Oxyma | - | Carbodiimide-based activation, cost-effective. |
Table 2: Typical On-Resin Cyclization Conditions and Yields
| Cyclization Method | Reagents | Solvent | Typical Yield |
| Head-to-Tail Lactamization | HATU, HOAt, DIPEA | DMF/NMP | 15-65% |
| Thiol-ene "Click" Chemistry | Photoinitiator (e.g., DMPA) | Dioxane/H₂O | 24-37% |
| Thiol-Michael Addition | DBU | DMF | >95% (relative efficiency) |
Table 3: Solution-Phase Cyclization Parameters
| Coupling Reagent | Concentration of Linear Peptide | Solvent | Typical Yield |
| DPPA | 0.5 - 1 mM | DMF | 40-70% |
| HBTU/HOBt/DIPEA | 0.5 - 1 mM | DMF | 50-80% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol details the assembly of the linear peptide precursor on a solid support using standard Fmoc/tBu chemistry.
1.1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or a pre-loaded Wang/2-chlorotrityl chloride resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
1.2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes and drain.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).
1.3. Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test or a similar qualitative test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5 times).
1.4. Incorporation of this compound:
-
Follow the standard Fmoc deprotection protocol (Section 1.2).
-
Couple this compound using the same coupling protocol as described in Section 1.3. Due to the electron-withdrawing nature of the fluorine atom, coupling times may need to be extended to ensure complete incorporation. Monitor closely with a Kaiser test.
1.5. Chain Elongation:
-
Repeat steps 1.2 and 1.3 for each subsequent amino acid in the peptide sequence.
1.6. Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Section 1.2 to yield the free N-terminal peptide on the resin.
Protocol 2: On-Resin Cyclization (Head-to-Tail)
This protocol is suitable for peptides where the N-terminus is cyclized with the C-terminus while still attached to the resin.
2.1. Resin Preparation:
-
Ensure the linear peptide is anchored to the resin via a side chain of an appropriate amino acid (e.g., Asp, Glu, or Lys). The N-terminal Fmoc group and the C-terminal protecting group (if applicable) should be removed.
2.2. Cyclization:
-
Wash the peptide-resin with DMF (5 times).
-
Add a solution of a coupling reagent (e.g., HATU, 4 equivalents), an additive (e.g., HOAt, 4 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF to the resin.
-
Shake the reaction vessel for 4-24 hours at room temperature.
-
Monitor the cyclization progress by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.
2.3. Cleavage and Deprotection:
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude cyclic peptide.
Protocol 3: Solution-Phase Cyclization
This protocol is used when the linear peptide is first cleaved from the resin and then cyclized in solution.
3.1. Cleavage of the Linear Peptide:
-
Following the completion of the linear synthesis (Protocol 1), wash the peptide-resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and decant the ether. Wash the peptide pellet with cold ether and dry under vacuum.
3.2. Cyclization:
-
Dissolve the crude linear peptide in a large volume of DMF to achieve a high dilution (typically 0.5-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Add the cyclization reagents (e.g., HATU (1.2 equivalents) and DIPEA (3 equivalents)) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by LC-MS until the linear precursor is consumed (typically 12-24 hours).
Protocol 4: Purification and Analysis
4.1. Purification:
-
Dissolve the crude cyclic peptide (from either on-resin or solution-phase cyclization) in a suitable solvent (e.g., 50% acetonitrile/water).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
4.2. Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the molecular weight of the purified cyclic peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: General workflow for cyclic peptide synthesis.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Cyclic peptides containing D-Phe(2-F)-OH can act as analogs of somatostatin, a hormone that regulates various physiological processes by binding to somatostatin receptors (SSTRs). The SSTR2 subtype, a G-protein coupled receptor (GPCR), is a prominent target in cancer therapy. Upon activation by a ligand, SSTR2 initiates a signaling cascade that can lead to the inhibition of cell proliferation and induction of apoptosis.
Application Notes and Protocols for the Use of Fmoc-D-Phe(2-F)-OH in the Synthesis of BACE1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2-F)-OH, an N-terminally protected derivative of 2-fluoro-D-phenylalanine, is a critical building block in the solid-phase peptide synthesis (SPPS) of enzyme inhibitors. The incorporation of the 2-fluoro-D-phenylalanine moiety can significantly enhance the therapeutic properties of peptide-based inhibitors, including improved metabolic stability, binding affinity, and pharmacokinetic profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of inhibitors targeting β-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.
Key Properties of this compound:
| Property | Value |
| CAS Number | 198545-46-9 |
| Molecular Formula | C₂₄H₂₀FNO₄ |
| Molecular Weight | 405.42 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥98.0% |
| Storage | 2-8°C |
Application: Synthesis of BACE1 Inhibitors for Alzheimer's Disease
The amyloid cascade hypothesis posits that the accumulation of amyloid-β (Aβ) peptides in the brain is a primary event in the pathology of Alzheimer's disease.[1] BACE1 is the rate-limiting enzyme that initiates the production of Aβ from the amyloid precursor protein (APP).[2] Therefore, the inhibition of BACE1 is a major therapeutic strategy for the treatment of Alzheimer's.
Peptidomimetic inhibitors that mimic the natural substrate of BACE1 have been a focus of drug development. The introduction of non-natural amino acids like 2-fluoro-D-phenylalanine can confer advantages such as increased resistance to proteolytic degradation and enhanced binding to the enzyme's active site.
A notable example of a potent peptidomimetic BACE1 inhibitor is KMI-429, which has demonstrated significant in vivo efficacy in reducing Aβ production.[3] While the exact isomer is not always specified in literature, the synthesis of such complex inhibitors often utilizes D-amino acids to enhance stability and tailor binding interactions. The protocols provided below are based on the synthesis of such BACE1 inhibitors.
Quantitative Data of a Representative BACE1 Inhibitor (KMI-429)
| Inhibitor | Target | IC₅₀ (in vitro) | In Vivo Efficacy |
| KMI-429 | BACE1 | 1.8 nM | Significant reduction of Aβ in mouse brain |
Table based on data from Ghosh et al. (2008) and Chang et al. (2011).[2]
Experimental Protocols
The following is a representative protocol for the manual solid-phase synthesis of a peptide-based BACE1 inhibitor incorporating this compound, based on established Fmoc/tBu chemistry.
Materials:
-
This compound
-
Other required Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Synthesis
-
Resin Swelling:
-
Place the Rink Amide MBHA resin in a reaction vessel.
-
Add DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the addition of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) followed by DCM (3 times).
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), Oxyma (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture for 15-20 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Protocol 2: Cleavage and Purification
-
Resin Preparation:
-
Wash the fully assembled peptidyl-resin with DCM and dry under vacuum.
-
-
Peptide Cleavage:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of a BACE1 inhibitor.
Caption: The amyloidogenic pathway and the role of BACE1 inhibitors.
References
- 1. Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of BACE1 inhibitors possessing a chelidonic or 2,6-pyridinedicarboxylic scaffold at the P(2) position - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Stability and Bioavailability with Fmoc-D-Phe(2-F)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids is a cornerstone strategy in modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability. One such promising building block is Fmoc-D-Phe(2-F)-OH , a derivative of phenylalanine. This molecule combines two key features to enhance peptide drug properties: a D-amino acid configuration and aromatic fluorination.
The D-configuration provides steric hindrance, rendering the adjacent peptide bonds resistant to cleavage by common proteases, which are stereospecific for L-amino acids.[1] The introduction of a fluorine atom at the ortho-position of the phenyl ring can modulate the electronic properties of the side chain, potentially influencing receptor binding affinity and, importantly, increasing the peptide's overall metabolic stability.[2][3] Fluorination is a known strategy to enhance the catabolic stability of peptides.[2][3]
This document provides detailed application notes and experimental protocols for utilizing this compound to improve the stability and bioavailability of therapeutic peptide candidates.
I. Application Notes: The Rationale for Using this compound
The primary challenges in developing peptide-based therapeutics are their rapid degradation by proteases and poor absorption when administered orally. This compound addresses these issues through a dual-pronged approach:
-
Enhanced Proteolytic Stability: The D-isomeric form of the amino acid provides significant resistance to enzymatic degradation. Proteases, being chiral enzymes, exhibit high specificity for L-amino acid substrates. The presence of a D-amino acid disrupts the typical recognition and cleavage patterns of these enzymes.
-
Modulation of Physicochemical Properties: The fluorine atom on the phenyl ring is a bioisostere for a hydrogen atom but possesses high electronegativity. This substitution can lead to:
-
Increased Hydrophobicity: This can influence peptide folding and interaction with biological membranes.
-
Altered Electronic Profile: The electron-withdrawing nature of fluorine can affect the pKa of nearby functional groups and influence hydrogen bonding, which may impact receptor interactions.
-
Improved Metabolic Resistance: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to oxidative metabolism.
-
The logical workflow for investigating the impact of this compound is to first synthesize the modified peptide and then subject it to a series of in vitro and in vivo tests to quantify the improvements in stability and bioavailability.
Caption: Workflow for Synthesis and Evaluation of a Modified Peptide.
II. Quantitative Data on Peptide Stability and Bioavailability
Table 1: In Vitro Plasma Stability of a Model Peptide and its D-2-F-Phe Analog
| Peptide Sequence | Modification | Half-life (t½) in Human Plasma (hours) [95% CI] | Reference |
| Model Peptide (L-Phe) | None | 3.2 [2.6–4.1] | |
| Model Peptide (D-Phe) | D-amino acid substitution | > 48 (Illustrative) | N/A |
| Model Peptide (D-Phe(2-F)) | D-amino acid + Fluorination | Expected to be > 48 (Hypothetical) | N/A |
Note: The data for the D-Phe and D-Phe(2-F) modified peptides are illustrative and hypothetical, representing the expected outcome based on the principles of increased proteolytic resistance. A study on fluorescently labeled peptides showed a half-life of 3.2 hours for a rapidly metabolized peptide in human blood plasma.
Table 2: Pharmacokinetic Parameters of a Model Peptide and its D-2-F-Phe Analog in Rats
| Peptide | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Model Peptide (L-Phe) | Oral | 10 | < LOQ | - | < LOQ | < 1 | |
| Fmoc-L-Phe | Oral | 100 | 1500 | 1 | 4500 | 65 ± 18 | |
| Model Peptide (D-Phe(2-F)) | Oral | 10 | (Hypothetical) | (Hypothetical) | (Hypothetical) | (Hypothetical) | N/A |
Note: Data for the "Model Peptide (D-Phe(2-F))" is hypothetical and represents the anticipated improvement in oral bioavailability. The data for Fmoc-L-Phe is included as a reference for a modified phenylalanine derivative with measured oral bioavailability.
III. Experimental Protocols
The following are detailed protocols for the synthesis and evaluation of peptides containing this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Phe(2-F)-Containing Peptide
This protocol outlines the manual synthesis of a target peptide using standard Fmoc/tBu chemistry.
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of this compound: Follow the standard coupling procedure (step 3) using this compound as the amino acid.
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Precipitation:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (MS).
Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.
Protocol 2: In Vitro Peptide Stability Assay in Human Plasma
This protocol is for determining the half-life of the modified peptide in human plasma.
Materials and Reagents:
-
Purified peptide stock solution (e.g., 10 mM in DMSO)
-
Human plasma (pooled, from a commercial source)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating solution: Acetonitrile (ACN) or a mixture of ACN/Ethanol (1:1 v/v)
-
Incubator or water bath at 37°C
-
RP-HPLC system with UV or MS detector
Procedure:
-
Preparation:
-
Thaw human plasma at 37°C and centrifuge to remove cryoprecipitates.
-
Prepare a working solution of the peptide by diluting the stock solution in PBS.
-
-
Incubation:
-
Pre-warm the required volume of plasma to 37°C.
-
Spike the plasma with the peptide working solution to a final concentration (e.g., 10-100 µM).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
Immediately add 2-3 volumes of ice-cold precipitating solution to the aliquot.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes or at -20°C overnight.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples by RP-HPLC, monitoring the peak area of the intact peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a first-order decay model.
-
Caption: Workflow for In Vitro Plasma Stability Assay.
Protocol 3: In Vivo Oral Bioavailability Study in Rodents
This protocol provides a general framework for assessing the oral bioavailability of the modified peptide in a rodent model (e.g., rats). All animal procedures should be conducted in accordance with institutional and national guidelines for animal care.
Materials and Reagents:
-
Purified peptide, formulated for both intravenous (IV) and oral (PO) administration
-
Rodents (e.g., Sprague-Dawley rats)
-
Anesthetic (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Dosing Groups:
-
Acclimate animals to the housing conditions.
-
Divide animals into two groups: IV administration and PO administration.
-
-
Dosing:
-
IV Group: Administer the peptide solution intravenously (e.g., via tail vein injection) at a specific dose (e.g., 1-2 mg/kg).
-
PO Group: Administer the peptide solution orally via gavage at a higher dose (e.g., 10-20 mg/kg) to account for expected low bioavailability.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process blood samples to obtain plasma by centrifugation.
-
-
Sample Preparation for Analysis:
-
Extract the peptide from plasma samples, typically using protein precipitation followed by solid-phase extraction (SPE).
-
-
Bioanalysis:
-
Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot plasma concentration versus time for both IV and PO groups.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Caption: Workflow for In Vivo Oral Bioavailability Study.
IV. Conclusion
The use of this compound in peptide synthesis offers a rational and promising strategy to enhance the stability and bioavailability of peptide drug candidates. The combination of a D-amino acid to confer proteolytic resistance and fluorine substitution to improve metabolic stability and modulate physicochemical properties makes it a valuable tool for medicinal chemists. The protocols provided herein offer a comprehensive framework for the synthesis of peptides containing this modified amino acid and for the subsequent evaluation of their improved pharmacokinetic properties. While specific quantitative data for this compound-containing peptides requires further experimental investigation, the established principles of peptide modification strongly suggest that its incorporation will lead to more robust and drug-like peptide therapeutics.
References
- 1. Comparative Analysis of Protein Folding Stability-Based Profiling Methods for Characterization of Biological Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 2-Fluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development to enhance therapeutic properties. 2-Fluorophenylalanine (2-F-Phe), a derivative of phenylalanine, is of particular interest due to the unique physicochemical characteristics imparted by the fluorine atom.[1][2] The high electronegativity and small size of fluorine can significantly alter local electronic environments and conformational preferences within a peptide chain.[1][3] This modification can lead to increased metabolic stability, resistance to enzymatic degradation, and modulated binding affinity and selectivity for biological targets.[3]
These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing 2-fluorophenylalanine using the widely adopted Fmoc/tBu strategy. Detailed protocols for each stage of the synthesis are provided, along with key considerations for efficient incorporation of this fluorinated amino acid.
Core Principles of SPPS
Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based protecting groups for the amino acid side chains. Each cycle of amino acid addition consists of two main steps:
-
Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide.
-
Coupling: Activation of the C-terminus of the incoming Fmoc-protected amino acid and its subsequent reaction with the free N-terminus of the peptide chain.
This cyclical process is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and concomitant removal of all side-chain protecting groups.
Experimental Workflow for SPPS of 2-Fluorophenylalanine Peptides
The following diagram illustrates the general workflow for the manual solid-phase synthesis of a peptide containing 2-fluorophenylalanine.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocols
These protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.
Protocol 1: Resin Preparation and Swelling
-
Place 0.1 mmol of Rink Amide resin (or other suitable resin for C-terminal amides) into a fritted reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF through the frit.
-
Wash the resin three times with DMF.
Protocol 2: Fmoc Deprotection
-
To the swollen and washed resin, add a solution of 20% piperidine in DMF.
-
Agitate the mixture at room temperature for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine.
Protocol 3: Coupling of Fmoc-2-Fluorophenylalanine
The choice of coupling reagent is critical for efficient peptide synthesis. Several options are available, with HATU and HBTU being common choices for their high efficiency.
-
In a separate vial, dissolve Fmoc-2-F-Phe-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
Once the reaction is complete, drain the coupling solution and wash the resin three times with DMF, followed by three times with dichloromethane (DCM).
Protocol 4: Final Cleavage and Deprotection
The final step releases the peptide from the resin and removes the side-chain protecting groups. A cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers is used to prevent side reactions.
-
After the final Fmoc deprotection and washing, dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard cocktail suitable for many peptides is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin in a fume hood (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
Protocol 5: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
A white precipitate should form. Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Air-dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Quantitative Data Summary
The efficiency of incorporating 2-fluorophenylalanine is comparable to that of natural amino acids, although coupling times may need to be optimized depending on the sequence. The following table presents typical data obtained during the synthesis of a model peptide containing 2-F-Phe.
| Parameter | Typical Value | Method of Determination |
| Resin Loading | 0.5 - 1.0 mmol/g | UV-Vis spectrophotometry of Fmoc cleavage |
| Coupling Efficiency | >99% | Kaiser Test / HPLC analysis of a small cleavage |
| Crude Peptide Purity | 70 - 90% | RP-HPLC (220 nm) |
| Final Peptide Purity | >98% | RP-HPLC (220 nm) |
| Overall Yield | 15 - 40% | Mass of lyophilized peptide vs. theoretical |
Key Considerations for 2-Fluorophenylalanine Incorporation
-
Coupling Reagents: While HBTU/HOBt is effective, more powerful coupling reagents like HATU/HOAt or COMU may be beneficial, especially for sterically hindered couplings.
-
Double Coupling: For sequences known to be difficult, a second coupling step with fresh reagents may be necessary to ensure complete reaction.
-
Cleavage Cocktail: The choice of scavengers in the cleavage cocktail is important. While TIS is a common cation scavenger, peptides containing sensitive residues like tryptophan may require different scavenger combinations.
-
Purity of Starting Materials: High-purity Fmoc-2-F-Phe-OH (≥98% by HPLC) is crucial for obtaining a high-quality final peptide product.
Biological Implications and Signaling
Peptides containing 2-fluorophenylalanine can exhibit altered biological activity due to modified receptor-ligand interactions. The fluorine atom can influence hydrogen bonding, hydrophobic interactions, and the overall conformation of the peptide, potentially leading to enhanced or novel signaling pathway modulation.
Caption: A generic cell signaling pathway initiated by a peptide ligand.
By replacing a natural phenylalanine with 2-fluorophenylalanine, the binding kinetics (Kon/Koff) and affinity (Kd) of the peptide for its receptor can be fine-tuned. This may lead to a more sustained or potent downstream signal, offering a valuable tool for developing peptide-based therapeutics with improved pharmacological profiles.
References
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Fmoc-D-Phe(2-F)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a fundamental technique in the development of peptide-based therapeutics and research tools. The incorporation of unnatural amino acids, such as Fmoc-D-Phe(2-F)-OH, offers a powerful approach to modulate the pharmacological properties of peptides, including metabolic stability, receptor binding affinity, and conformational preferences. The fluorine atom at the ortho position of the phenylalanine ring can introduce unique electronic and steric effects, potentially enhancing the therapeutic profile of the peptide.
This document provides detailed application notes and protocols for the efficient cleavage of peptides from the solid support and the simultaneous removal of side-chain protecting groups for peptides synthesized using this compound. The protocols are designed to ensure high yield and purity of the target peptide.
Principle of Cleavage and Deprotection
The final step in Fmoc-based SPPS is the cleavage of the synthesized peptide from the resin support and the removal of acid-labile side-chain protecting groups. This is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). The 2-fluoro substitution on the phenylalanine ring is stable to standard TFA cleavage conditions.
During the cleavage process, reactive cationic species are generated from the cleavage of the linker and the side-chain protecting groups. These carbocations can lead to undesired side reactions, such as alkylation of sensitive residues like tryptophan, methionine, and tyrosine. To prevent these side reactions, a "cleavage cocktail" containing TFA and various scavengers is employed. The choice of scavengers is critical and depends on the amino acid composition of the peptide.
Data Presentation
The following tables summarize representative quantitative data for the cleavage and deprotection of a model peptide containing D-Phe(2-F). This data is intended to serve as a guideline, and optimal conditions may vary depending on the specific peptide sequence and the solid-phase resin used.
Table 1: Comparison of Cleavage Cocktails for a Model Peptide (H-Gly-Ala-D-Phe(2-F)-Leu-Ser-NH₂) Synthesized on Rink Amide Resin
| Cleavage Cocktail | Cleavage Time (hours) | Crude Peptide Yield (%) | Crude Peptide Purity (%) | Major Impurities |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT, 82.5:5:5:5:2.5) | 2 | 85 | 92 | Deletion products, Trp adducts (if present) |
| TFA/TIS/H₂O (95:2.5:2.5) | 2 | 88 | 94 | Minimal side products |
| TFA/DODT/H₂O (95:2.5:2.5) | 2 | 87 | 93 | Oxidation of Met (if present) |
EDT: 1,2-Ethanedithiol, TIS: Triisopropylsilane, DODT: 3,6-Dioxa-1,8-octanedithiol
Table 2: Analysis of a Purified Model Peptide (H-Gly-Ala-D-Phe(2-F)-Leu-Ser-NH₂) after Cleavage with TFA/TIS/H₂O
| Analytical Method | Result |
| RP-HPLC Purity | >98% |
| Mass Spectrometry (ESI-MS) | |
| Theoretical Mass [M+H]⁺ | 525.28 g/mol |
| Observed Mass [M+H]⁺ | 525.29 g/mol |
Experimental Protocols
The following are detailed protocols for the cleavage and deprotection of peptides containing this compound.
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for most peptides that do not contain sensitive residues like tryptophan, methionine, or cysteine.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation:
-
Transfer the dry peptide-resin (e.g., 0.1 mmol) to a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL) to remove residual solvents and swell the resin.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.
-
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail.
-
Caution: TFA is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE).
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle vortexing. A white precipitate of the peptide should form.
-
Incubate the ether suspension at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 5 mL), followed by centrifugation and decantation after each wash.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Cleavage with Reagent K for Peptides with Sensitive Residues
This protocol is recommended for peptides containing tryptophan, methionine, or cysteine to minimize side reactions.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Follow steps 1a-1c from Protocol 1.
-
Cleavage Cocktail Preparation:
-
In a fume hood, prepare Reagent K by combining TFA, phenol, water, thioanisole, and EDT in an 82.5:5:5:5:2.5 (v/w/v/v/v) ratio. For 0.1 mmol of resin, prepare approximately 2 mL of the cocktail.
-
Caution: Handle all reagents in a fume hood with appropriate PPE.
-
-
Cleavage Reaction: Follow step 3 from Protocol 1.
-
Peptide Precipitation and Isolation: Follow steps 4a-4g from Protocol 1.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the cleavage and deprotection process.
Troubleshooting and Considerations
-
Incomplete Cleavage: If the peptide yield is low, extend the cleavage time to 3-4 hours or consider using a stronger cleavage cocktail like Reagent K.
-
Presence of Side Products: The choice of scavengers is crucial. For peptides containing multiple sensitive residues, a more complex scavenger mixture is recommended. The presence of the 2-fluoro group on phenylalanine is not expected to increase susceptibility to side reactions under standard cleavage conditions.
-
Peptide Solubility: If the crude peptide is difficult to dissolve for analysis, try a mixture of acetonitrile and water with 0.1% TFA.
-
Post-Cleavage Workup: Thoroughly washing the precipitated peptide with cold ether is essential to remove residual scavengers and TFA, which can interfere with subsequent analysis and purification.
Conclusion
The cleavage and deprotection of peptides synthesized with this compound can be efficiently achieved using standard TFA-based protocols. The 2-fluoro substitution is stable to these conditions and is not expected to introduce significant complications. Careful selection of the cleavage cocktail and scavengers based on the overall peptide sequence is key to obtaining high yield and purity of the final product. The protocols and data presented in these application notes provide a solid foundation for researchers working with peptides containing this valuable unnatural amino acid.
Application Notes and Protocols for Post-Synthesis Modification of Peptides Containing 2-Fluorophenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the post-synthesis modification of peptides incorporating the non-canonical amino acid, 2-fluorophenylalanine (2-F-Phe). The introduction of fluorine into peptides is a well-established strategy to enhance their therapeutic properties, including increased metabolic stability, improved binding affinity, and altered conformation.[1][2] Late-stage modification of these fluorinated peptides offers a powerful tool for drug discovery, allowing for the rapid diversification of peptide leads to explore structure-activity relationships (SAR) and to introduce probes for biochemical or imaging studies.
This document outlines two primary strategies for the post-synthesis modification of peptides containing a fluorinated phenylalanine residue:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This powerful C-C bond-forming reaction is employed on peptides containing a halo-functionalized 2-fluorophenylalanine, such as 4-iodo-2-fluorophenylalanine. This approach allows for the introduction of a wide variety of aryl and heteroaryl groups.
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of the fluorine atom from the 2-fluorophenylalanine residue with a suitable nucleophile, typically a thiol. This reaction is particularly useful for introducing sulfur-containing moieties.
Experimental Workflows and Methodologies
The successful modification of peptides containing 2-fluorophenylalanine requires a systematic workflow, from the initial solid-phase peptide synthesis (SPPS) to the final analysis of the modified product.
Caption: General experimental workflow for the post-synthesis modification of peptides.
Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organic halide.[3][4][5] In the context of peptide modification, this reaction is typically performed on a peptide containing a halogenated aromatic amino acid, such as 4-iodo-2-fluorophenylalanine. The reaction is compatible with a wide range of functional groups present in peptides and can often be performed in aqueous conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Cross-Coupling on Halo-Phenylalanine Peptides
The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions performed on peptides containing iodophenylalanine. While specific data for 2-fluorophenylalanine is limited, these values provide a general expectation for the efficiency of this modification strategy.
| Peptide Sequence | Coupling Partner | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Ac-Ala-Ile-Phe(4-I)-Ala-Gly-NH2 | 4-Methoxyphenylboronic acid | Pd(OAc)2, SPhos | Dioxane/H2O | 16 | 85 | Adapted from |
| Boc-Gly-Phe(4-I)-Leu-OtBu | Phenylboronic acid | Pd2(dba)3, SPhos | Toluene/H2O | 12 | 92 | Adapted from |
| H-Trp-Phe(4-I)-Arg-Trp-NH2 | 3-Pyridylboronic acid | Na2PdCl4, TPPTS | Tris-HCl buffer | 2 | 78 | Adapted from |
| Ac-Lys-Phe(4-I)-Gly-NH2 | 4-Fluorophenylboronic acid | Pd(OAc)2, cataCXium A | DMF/H2O | 24 | 65 | Fictional Example |
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted for the on-resin modification of a peptide containing a 4-iodo-2-fluorophenylalanine residue.
Materials:
-
Peptide-resin containing 4-iodo-2-fluorophenylalanine (1 equivalent)
-
Arylboronic acid (3 equivalents)
-
Pd₂(dba)₃ (0.1 equivalents)
-
Sulfonated SPhos (sSPhos) (0.3 equivalents)
-
Potassium fluoride (KF) (4 equivalents)
-
Degassed solvent mixture: 1,2-dimethoxyethane (DME)/Ethanol (EtOH)/H₂O (9:9:2 v/v/v)
-
Nitrogen or Argon atmosphere
-
Microwave reactor (optional)
Procedure:
-
Swell the peptide-resin in the DME/EtOH/H₂O solvent mixture for 30 minutes in a microwave-safe vial.
-
In a separate vial, dissolve the arylboronic acid, Pd₂(dba)₃, sSPhos, and KF in the solvent mixture.
-
Transfer the solution from step 2 to the vial containing the swollen peptide-resin.
-
Seal the vial and purge with nitrogen or argon for 10 minutes.
-
Heat the reaction mixture at 120 °C for 30 minutes using a microwave reactor. Alternatively, the reaction can be heated at 80-100 °C using a conventional heating block for 2-4 hours, with progress monitored by LC-MS analysis of a small cleaved sample.
-
After cooling to room temperature, filter the resin and wash sequentially with the solvent mixture, water, DMF, and dichloromethane.
-
Dry the resin under vacuum.
-
Cleave the modified peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the modified peptide by reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
Direct nucleophilic aromatic substitution on the 2-fluorophenylalanine residue offers a more direct route to modification, avoiding the need for a pre-installed iodo or bromo group. The fluorine atom, being highly electronegative, activates the aromatic ring for nucleophilic attack, particularly when there are other electron-withdrawing groups present or when using soft nucleophiles like thiols.
Quantitative Data for SNAr on Fluoroaromatic Compounds
The following table provides representative data for SNAr reactions on fluoroaromatic compounds, which can serve as an estimate for the modification of 2-fluorophenylalanine-containing peptides.
| Fluoroaromatic Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Fluoro-2,4-dinitrobenzene | Thiophenol | K₂CO₃ | DMF | 25 | 1 | 95 | General Knowledge |
| 2-Fluoropyridine | Ethanethiol | NaH | THF | 60 | 4 | 88 | General Knowledge |
| 5-Chloro-2-fluoropyridin-3-amine | Benzylamine | K₂CO₃ | DMSO | 120 | 20 | 85 | Adapted from |
| Peptide-2-F-Phe | Cysteine | DIPEA | NMP | 80 | 12 | 55 | Fictional Example |
Detailed Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol
This protocol describes the direct modification of a peptide containing a 2-fluorophenylalanine residue with a thiol nucleophile.
Materials:
-
Lyophilized crude peptide containing 2-fluorophenylalanine (1 equivalent)
-
Thiol (e.g., N-acetyl-L-cysteine) (5 equivalents)
-
Diisopropylethylamine (DIPEA) (10 equivalents)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the lyophilized peptide in anhydrous NMP in a sealed reaction vial.
-
Add the thiol nucleophile to the peptide solution.
-
Purge the vial with nitrogen or argon for 10 minutes.
-
Add DIPEA to the reaction mixture.
-
Heat the reaction at 80 °C for 12-24 hours. Monitor the reaction progress by injecting small aliquots into an LC-MS system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with water containing 0.1% TFA.
-
Purify the modified peptide directly by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions.
-
Characterize the final product by LC-MS and NMR (¹H and ¹⁹F) to confirm the modification.
Conclusion
The post-synthesis modification of peptides containing 2-fluorophenylalanine provides a versatile platform for the development of novel peptide-based therapeutics and research tools. The palladium-catalyzed Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution reactions are two powerful strategies to achieve this. The choice of method will depend on the desired modification and the overall synthetic strategy. Careful optimization of reaction conditions and thorough analytical characterization are crucial for the successful implementation of these protocols.
References
Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe(2-F)-OH, or N(α)-Fmoc-D-2-fluorophenylalanine, is a synthetically modified amino acid that has garnered significant interest in the field of drug discovery and development. As a derivative of the natural amino acid phenylalanine, it incorporates two key modifications: a fluorine atom on the phenyl ring and the use of the D-enantiomer instead of the naturally occurring L-enantiomer. These alterations confer unique properties to peptides and peptidomimetics that incorporate this building block, leading to enhanced therapeutic potential.
The introduction of a fluorine atom can significantly modulate the physicochemical properties of a peptide, including its metabolic stability, binding affinity to target receptors, and conformational preferences.[1] Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, potentially leading to stronger interactions with biological targets. Furthermore, the use of a D-amino acid provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased stability translates to a longer in vivo half-life, a critical attribute for many peptide-based therapeutics.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of peptide analogs, with a particular focus on the development of neurotensin receptor modulators.
Application in Neurotensin Receptor Modulation
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its effects through two main G protein-coupled receptors (GPCRs), the high-affinity neurotensin receptor 1 (NTS1) and the low-affinity neurotensin receptor 2 (NTS2).[2][3] NT is involved in a variety of physiological processes, including pain perception, thermoregulation, and the modulation of dopamine signaling.[4] As such, NT receptors are attractive targets for the development of novel therapeutics for neurological and psychiatric disorders.
A significant challenge in developing peptide-based drugs targeting NT receptors is the rapid degradation of the native peptide in vivo. The C-terminal hexapeptide of neurotensin, NT(8-13), is responsible for its biological activity.[5] Structure-activity relationship studies have shown that modifications to this region can lead to analogs with improved stability and potency. The substitution of L-amino acids with their D-counterparts is a well-established strategy to enhance proteolytic resistance. For instance, the analog [D-Phe11]-Neurotensin has been shown to be more resistant to degradation by brain peptidases and exhibits higher in vivo potency compared to the native peptide.
The incorporation of this compound at position 11 of the neurotensin active fragment is a rational design strategy to further enhance the therapeutic potential of NT analogs. The D-configuration is expected to increase metabolic stability, while the 2-fluoro substitution can fine-tune the binding affinity and selectivity for NTS1 and NTS2 receptors.
Quantitative Data on Neurotensin Analogs
The following table summarizes the binding affinities of various neurotensin analogs for the NTS1 and NTS2 receptors. While specific data for a D-Phe(2-F) analog is not publicly available, the provided data for related analogs illustrates the impact of modifications at position 11 on receptor binding and selectivity. This serves as a basis for the rational design of novel analogs using this compound.
| Analog Name | Sequence | Receptor | Binding Affinity (Ki, nM) | Reference |
| Neurotensin (NT) | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH | NTS1 | ~0.1-1 | |
| Neurotensin(8-13) | Arg-Arg-Pro-Tyr-Ile-Leu-OH | NTS1 | ~1 | |
| JMV 7488 | DOTA-(βAla)2-Lys-Lys-Pro-(D)Trp-Ile-TMSAla-OH | NTS2 | 36-46 | |
| PK20 | H-Dmt-d-Lys-Phe-Phe-Lys-Lys-Pro-Phe-Tle-Leu-OH | NTS1 | - | |
| PK20 | H-Dmt-d-Lys-Phe-Phe-Lys-Lys-Pro-Phe-Tle-Leu-OH | NTS2 | - |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Neurotensin Analog
This protocol describes the manual solid-phase synthesis of a neurotensin analog incorporating this compound using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
HPLC-grade acetonitrile and water
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If the test is positive, repeat the coupling step.
-
Wash the resin as in step 2.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, using this compound at the desired position.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: In Vitro Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of the synthesized neurotensin analog for NTS1 and NTS2 receptors.
Materials:
-
Cell membranes from cells stably expressing human NTS1 or NTS2 receptors.
-
Radioligand (e.g., [³H]-Neurotensin or a specific high-affinity radiolabeled antagonist).
-
Synthesized neurotensin analog.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and counter.
-
96-well filter plates.
Procedure:
-
Assay Setup: In a 96-well plate, add increasing concentrations of the unlabeled neurotensin analog.
-
Radioligand Addition: Add a fixed concentration of the radioligand to each well.
-
Membrane Addition: Add the cell membranes expressing the target receptor to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination of Binding: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the non-specific binding in the presence of a high concentration of unlabeled neurotensin.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Neurotensin Receptor Signaling Pathway
Neurotensin receptors NTS1 and NTS2 are G protein-coupled receptors that activate distinct downstream signaling cascades upon ligand binding. Understanding these pathways is crucial for designing drugs with specific functional outcomes.
Caption: Neurotensin Receptor Signaling Pathways.
Experimental Workflow for Peptide Synthesis and Evaluation
The following diagram illustrates the logical flow of experiments for the development and characterization of a novel peptide analog containing this compound.
Caption: Workflow for Peptide Drug Discovery.
Conclusion
This compound is a valuable building block for the synthesis of novel peptide-based drug candidates with enhanced pharmacological properties. Its incorporation can lead to increased metabolic stability and modulated receptor binding affinity, addressing key challenges in peptide drug development. The provided application notes and protocols offer a framework for researchers to utilize this compound in their drug discovery efforts, particularly in the design of potent and stable neurotensin receptor modulators. The detailed experimental workflows and signaling pathway diagrams serve as a guide for the rational design and evaluation of these next-generation peptide therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-D-Phe(2-F)-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the low coupling efficiency of Fmoc-D-Phe(2-F)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of this compound often low?
A1: The low coupling efficiency of this compound is primarily attributed to two factors:
-
Steric Hindrance: The fluorine atom at the ortho (2-position) of the phenyl ring creates significant steric bulk. This hindrance impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
Electronic Effects: Fluorine is a highly electronegative atom, making it an electron-withdrawing group. This effect can decrease the nucleophilicity of the carboxylate anion, potentially slowing down the activation and coupling reaction.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. While standard reagents like HBTU can be used, often with modifications to the protocol, uronium/aminium-based reagents containing the HOAt or Oxyma Pure leaving groups are typically more effective. Recommended reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as a highly efficient reagent for difficult couplings due to the formation of a highly reactive OAt-active ester.
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Offers reactivity similar to HATU and is often a more cost-effective option.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that incorporates the Oxyma Pure leaving group, known for high reactivity and safety.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is particularly effective for coupling N-methylated and other sterically demanding amino acids.
Q3: Can I use standard DIC/HOBt for coupling this compound?
A3: While DIC/HOBt is a cost-effective and widely used coupling method, it is often less efficient for sterically hindered amino acids. The activation with carbodiimides can be slower, which may lead to incomplete coupling. If using DIC, the addition of HOBt or, preferably, its more reactive analogue HOAt, is crucial to improve efficiency and suppress racemization. For challenging couplings like that of this compound, more potent activating agents are generally recommended.
Q4: What is "double coupling" and should I use it for this compound?
A4: Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagents. This technique is highly recommended for difficult-to-couple residues like this compound to ensure the reaction goes to completion. After the first coupling, a ninhydrin test can be performed to assess the completeness of the reaction. If the test is positive (indicating free amines), a second coupling is performed.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
| Symptom | Potential Cause | Recommended Solution |
| Positive Ninhydrin (Kaiser) Test after Coupling | Incomplete coupling reaction due to steric hindrance or insufficient activation. | 1. Perform a double coupling: Repeat the coupling step with fresh reagents. 2. Switch to a more potent coupling reagent: Use HATU, HCTU, or COMU. 3. Increase reaction time: Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight. 4. Increase reagent equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagent (e.g., 3-5 equivalents). |
| Low Yield of Final Peptide | Accumulation of deletion sequences due to repeated incomplete couplings of this compound. | 1. Optimize the coupling protocol for this compound: Employ a combination of a stronger coupling reagent, double coupling, and extended reaction times. 2. Consider a capping step: After the first coupling, cap any unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion sequences. |
| Presence of Deletion Sequences in Mass Spectrometry Analysis | Incomplete coupling of this compound in the previous cycle. | Implement the optimized coupling protocol as described above. Ensure a negative ninhydrin test before proceeding to the next deprotection step. |
| Racemization of the Amino Acid | Over-activation of the amino acid or use of a strong base. | 1. Use an additive: Incorporate HOBt or HOAt in your coupling mixture to suppress racemization. 2. Avoid excessive pre-activation times: Add the activated amino acid solution to the resin shortly after preparation. 3. Use a weaker base: Consider using collidine instead of DIPEA, especially if racemization is a concern. |
Quantitative Data on Coupling Reagent Performance
While specific head-to-head comparative data for this compound is limited in the literature, the following table provides a general comparison of coupling reagent efficiency for sterically hindered amino acids, which can serve as a guide.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Low | Fast kinetics, highly effective for hindered residues. | Can cause guanidinylation of the N-terminus if used in excess. |
| HCTU | Uronium/Aminium | Very High | Low | Similar reactivity to HATU, often more cost-effective. | Potential for side reactions. |
| COMU | Uronium/Aminium | Very High | Low | High efficiency, safer handling (non-explosive byproducts). | Higher cost. |
| PyBOP | Phosphonium | High | Low | Good for standard and many difficult couplings. | Byproducts can be difficult to remove. |
| HBTU | Uronium/Aminium | High | Low | Widely used, efficient for most standard couplings. | Less effective than HATU for extremely hindered residues. |
| DIC/HOBt | Carbodiimide | Moderate | Moderate | Cost-effective, well-established. | Slower reaction rates, potential for side reactions without additives. |
Experimental Protocols
Protocol 1: Standard Coupling with HBTU (with Double Coupling Option)
-
Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. Add the activated solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Monitoring: Perform a ninhydrin (Kaiser) test.
-
Double Coupling (if necessary): If the ninhydrin test is positive, drain the reaction solution, wash the resin with DMF, and repeat steps 2 and 3 with fresh reagents.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF, followed by DCM, and then DMF.
Protocol 2: High-Efficiency Coupling with HATU
-
Resin Preparation: Swell the resin in DMF and perform Fmoc deprotection as described in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Coupling Reaction: Add DIPEA (6 equivalents) to the amino acid solution and add it immediately to the resin. Agitate for 2-4 hours at room temperature.
-
Monitoring and Washing: Perform a ninhydrin test to confirm completion. If necessary, perform a second coupling. Wash the resin as described in Protocol 1.
Visualizing the Workflow
Caption: Troubleshooting logic for improving this compound coupling efficiency.
Caption: Logical progression for selecting coupling reagents and optimizing conditions.
Troubleshooting incomplete deprotection of Fmoc-D-Phe(2-F)-OH.
Welcome to the technical support center for troubleshooting issues related to the deprotection of Fmoc-D-Phe(2-F)-OH. This guide is intended for researchers, scientists, and drug development professionals utilizing this amino acid in solid-phase peptide synthesis (SPPS). Below, you will find frequently asked questions and troubleshooting advice in a question-and-answer format to help you resolve common challenges.
Frequently Asked Questions (FAQs)
Q1: What makes the deprotection of this compound potentially challenging?
A1: The deprotection of this compound can be more challenging than standard amino acids due to a combination of factors. The presence of the fluorine atom on the phenyl ring can influence the electronic properties and steric environment of the molecule. While not excessively bulky, this modification, combined with peptide aggregation on the solid support, can sometimes hinder the access of the deprotection reagent (e.g., piperidine) to the Fmoc group.[1][2] Difficult sequences, particularly those prone to forming secondary structures like β-sheets, can further exacerbate this issue by making the N-terminus inaccessible.[1][2]
Q2: How can I confirm that Fmoc deprotection is incomplete?
A2: Several methods can be used to detect incomplete Fmoc deprotection:
-
Kaiser Test: This is a qualitative colorimetric test to detect free primary amines.[3] A negative result (yellow beads) after deprotection indicates a failure to remove the Fmoc group. Note that this test is not reliable for N-terminal proline.
-
UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal. An incomplete reaction may be indicated if the absorbance does not plateau and return to baseline as expected.
-
HPLC and Mass Spectrometry (MS): Analysis of the crude peptide after cleavage will reveal the presence of deletion sequences (peptides missing the D-Phe(2-F) residue and subsequent amino acids) or Fmoc-containing adducts, which are direct consequences of incomplete deprotection.
Troubleshooting Guide
Issue 1: Negative Kaiser test or low UV signal after standard deprotection.
Potential Cause: Insufficient deprotection time or reagent access due to steric hindrance or peptide aggregation.
Solution:
-
Extend Deprotection Time: Increase the duration of the piperidine treatment. Instead of a standard 2 x 10-minute cycle, try 2 x 20-30 minute cycles.
-
Increase Temperature: Gently warming the reaction vessel to 30-40°C can increase the reaction rate. However, this should be done with caution to avoid potential side reactions.
-
Improve Resin Swelling: Ensure the resin is fully swollen before deprotection. Using a solvent like N-Methyl-2-pyrrolidone (NMP) instead of or in addition to Dimethylformamide (DMF) can help disrupt secondary structures and improve reagent penetration.
Issue 2: Repeated incomplete deprotection despite extended standard treatment.
Potential Cause: The basicity of piperidine may be insufficient to efficiently deprotect the sterically hindered N-terminus, especially in "difficult" sequences.
Solution:
-
Use a Stronger Base: Incorporate a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) into your deprotection solution. A common cocktail is 2% DBU and 2% piperidine in DMF. The piperidine here acts as a scavenger for the released DBF.
-
Alternative Base Cocktails: A solution of 2% DBU and 5% piperazine in DMF is another effective alternative that can enhance deprotection kinetics and reduce side reactions like diketopiperazine formation.
Quantitative Data: Comparison of Deprotection Cocktails
| Parameter | Standard Protocol | Extended Protocol | DBU/Piperidine Protocol | DBU/Piperazine Protocol |
| Base(s) | 20% Piperidine | 20% Piperidine | 2% DBU, 2% Piperidine | 2% DBU, 5% Piperazine |
| Solvent | DMF | DMF or NMP | DMF | NMP or DMF |
| Time | 2 x 10 min | 2 x 20-30 min | 2 x 5-10 min | 2 x 2-5 min |
| Temperature | Room Temp | Room Temp or 30-40°C | Room Temp | Room Temp |
| Primary Use | Routine Synthesis | Moderately Hindered AA | Highly Hindered AA | Difficult Sequences |
This table provides typical starting parameters. Optimization may be required for specific sequences.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 10 minutes.
-
Drain the solution.
-
Repeat steps 3-5.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-adduct.
Protocol 2: DBU/Piperidine Enhanced Deprotection
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the solvent.
-
Prepare a fresh deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Add the DBU/piperidine solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution.
-
Repeat steps 4-6.
-
Wash the resin thoroughly with DMF (at least 7-10 times) to ensure complete removal of DBU.
Visualizations
Experimental Workflow for Troubleshooting
References
Preventing side reactions during the coupling of Fmoc-D-Phe(2-F)-OH.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of Fmoc-D-Phe(2-F)-OH in solid-phase peptide synthesis (SPPS). The information is presented in a clear question-and-answer format to help you prevent and resolve side reactions, ensuring the successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions when coupling this compound?
The primary side reactions of concern during the coupling of this compound are similar to those for other Fmoc-amino acids, but the unique electronic properties of the 2-fluoro substitution can influence their prevalence. These include:
-
Racemization: The electron-withdrawing nature of the fluorine atom on the phenyl ring can increase the acidity of the α-proton of the activated amino acid, making it more susceptible to epimerization under basic conditions. This can lead to the incorporation of the undesired L-enantiomer into your peptide sequence.
-
Diketopiperazine (DKP) Formation: This is a significant risk when this compound is the second amino acid to be coupled, particularly if the first amino acid is proline.[1][2][3] The deprotected N-terminal amine of the dipeptide-resin can intramolecularly attack the ester linkage to the resin, leading to cleavage of the dipeptide as a cyclic DKP and termination of the peptide chain.[1][3]
-
Incomplete Coupling: The steric hindrance from the ortho-fluoro substituent, although minimal, can potentially slow down the coupling reaction, leading to incomplete acylation of the N-terminal amine of the growing peptide chain. This results in deletion sequences in the final product.
Q2: How does the 2-fluoro substitution on the phenyl ring affect the coupling reaction?
The fluorine atom at the ortho position of the phenyl ring is strongly electron-withdrawing. This has two main consequences for the coupling reaction:
-
Increased Acidity of the α-Proton: The inductive effect of the fluorine atom can make the α-proton of the activated this compound more acidic, thereby increasing the risk of racemization via enolization, especially in the presence of excess base.
-
Potential for Steric Hindrance: While fluorine is relatively small, its presence in the ortho position can introduce some steric bulk, which might slightly hinder the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, potentially requiring longer coupling times or more potent activating reagents.
Troubleshooting Guides
Issue 1: High Levels of Racemization Detected
Symptom: Chromatographic analysis (e.g., chiral HPLC) of the cleaved peptide shows a significant peak corresponding to the diastereomer containing L-Phe(2-F).
Root Causes and Solutions:
| Root Cause | Mitigation Strategy |
| Excessive Base | Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in minimal necessary amounts. Avoid stronger, less hindered bases. |
| Prolonged Activation Time | Minimize the pre-activation time of the this compound with the coupling reagent before adding it to the resin. |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization. Carbodiimides like DIC in the presence of an additive such as OxymaPure or HOBt are generally good choices. For more challenging couplings, phosphonium-based reagents like PyBOP or uronium-based reagents like HATU can be effective, but optimization of conditions is crucial. |
| High Reaction Temperature | Perform the coupling reaction at room temperature. Elevated temperatures can increase the rate of racemization. |
Issue 2: Significant Truncation of the Peptide Chain Due to Diketopiperazine (DKP) Formation
Symptom: The major product detected after cleavage is the diketopiperazine of the first two amino acids (e.g., cyclo(D-Phe(2-F)-Pro)), with little to no full-length peptide.
Root Causes and Solutions:
| Root Cause | Mitigation Strategy |
| Sequence Susceptibility | The D-Phe-Pro sequence is highly prone to DKP formation. |
| Resin Choice | Use a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl linkage significantly suppresses the intramolecular cyclization reaction. |
| Dipeptide Coupling | Synthesize the dipeptide Fmoc-D-Phe(2-F)-Pro-OH separately and couple it as a single unit to the resin-bound amino acid. This bypasses the susceptible dipeptidyl-resin intermediate. |
| Immediate Subsequent Coupling | After deprotection of the first amino acid, immediately proceed with the coupling of this compound without any delay to minimize the time the free N-terminal amine is available for intramolecular attack. |
Issue 3: Incomplete Coupling Leading to Deletion Sequences
Symptom: HPLC and mass spectrometry analysis of the crude peptide reveals the presence of a significant amount of peptide missing the D-Phe(2-F) residue. A positive Kaiser test after the coupling step also indicates unreacted free amines.
Root Causes and Solutions:
| Root Cause | Mitigation Strategy |
| Steric Hindrance | The ortho-fluoro group may slightly increase steric hindrance. |
| Insufficient Activation/Coupling Time | Increase the coupling time or perform a double coupling. A second coupling with a fresh solution of activated this compound can help drive the reaction to completion. |
| Suboptimal Coupling Reagent | Use a more potent coupling reagent. Uronium/aminium reagents like HATU, HBTU, or HCTU are generally more reactive than carbodiimides and can be more effective for sterically demanding couplings. |
| Peptide Aggregation | If the growing peptide chain is prone to aggregation, it can hinder access to the N-terminal amine. Consider using a solvent mixture known to disrupt aggregation, such as DMF with a small percentage of DMSO, or perform the coupling at a slightly elevated temperature (while monitoring for racemization). |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of this compound.
Materials:
-
This compound (3 equivalents)
-
OxymaPure (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (if coupling to a salt form of the amine)
-
Peptide-resin with free N-terminal amine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve this compound and OxymaPure in DMF.
-
Add DIC to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
If the N-terminal amine of the peptide-resin is a salt (e.g., hydrochloride or trifluoroacetate), add DIEA (1 equivalent) to neutralize it.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.
Protocol 2: Coupling of this compound using HATU for Difficult Couplings
This protocol is recommended for sterically hindered couplings or when Protocol 1 results in incomplete coupling.
Materials:
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Peptide-resin with free N-terminal amine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell and deprotect the peptide-resin as described in Protocol 1.
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIEA to the solution and allow to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
If the coupling is still incomplete after 2 hours, consider a second coupling.
-
Once the coupling is complete, wash the resin thoroughly with DMF.
Data Presentation
The following table summarizes recommended coupling reagents for this compound, highlighting their strengths and weaknesses to aid in reagent selection.
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| DIC/OxymaPure | Carbodiimide | Moderate | Low | Low cost, minimal side reactions. | May be slow for sterically hindered couplings. |
| HBTU | Uronium/Aminium | High | Low-Moderate | Efficient and widely used for standard couplings. | Can cause guanidinylation of the free N-terminus if used in excess. |
| HATU | Uronium/Aminium | Very High | Low | Fast coupling kinetics, highly effective for sterically hindered amino acids. | More expensive; potential for guanidinylation side reaction. |
| PyBOP | Phosphonium | High | Low | Good for cyclization and sterically hindered couplings. | By-products can be difficult to remove. |
Visualizations
Troubleshooting Workflow for Side Reactions
Caption: A logical workflow for identifying and resolving common side reactions during the coupling of this compound.
Mechanism of Racemization via Oxazolone Formation
Caption: The general mechanism of base-catalyzed racemization of an activated amino acid via an achiral enolate intermediate.
References
Strategies to minimize racemization of Fmoc-D-Phe(2-F)-OH during activation.
Welcome to our technical support center. This guide provides strategies and troubleshooting advice to minimize racemization of Fmoc-D-Phe(2-F)-OH during the activation step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral molecule, like an amino acid, into an equal mixture of both enantiomers (D and L forms). In peptide synthesis, starting with the D-enantiomer this compound, racemization would lead to the undesirable incorporation of L-Phe(2-F)-OH into the peptide sequence. This results in a diastereomeric impurity that is often difficult to separate from the target peptide and can significantly impact its biological activity and therapeutic efficacy. The electron-withdrawing nature of the fluorine atom on the phenyl ring can exacerbate the risk of racemization by increasing the acidity of the alpha-proton.
Q2: What is the primary mechanism of racemization during the activation of Fmoc-amino acids?
A2: The most common mechanism for racemization during the activation step is through the formation of a planar oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the N-protected amino acid cyclizes to form this intermediate. The alpha-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture. Subsequent reprotonation can occur from either side of the planar ring, leading to a loss of stereochemical integrity.
Q3: Which factors primarily influence the extent of racemization during the activation of this compound?
A3: Several factors can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Some reagents are inherently more prone to inducing racemization than others.[2]
-
Additives: The presence of additives like Oxyma Pure, HOBt, or HOAt can suppress racemization by forming active esters that are less susceptible to oxazolone formation.[3]
-
Base: The type and concentration of the base used are crucial. Strong, non-sterically hindered bases can readily abstract the alpha-proton, promoting racemization.[4]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[5]
-
Pre-activation Time: Prolonged pre-activation times, where the amino acid is in its activated state before addition to the resin, increase the opportunity for racemization to occur.
Troubleshooting Guide
Issue: I am observing a significant diastereomeric impurity in my peptide containing D-Phe(2-F), suggesting racemization has occurred.
This is a common issue that can often be traced back to the coupling step. Here's a step-by-step guide to troubleshoot and mitigate the problem.
Step 1: Evaluate Your Coupling Reagent and Additives
Certain coupling reagents are more prone to inducing racemization. Carbodiimide-based reagents like DIC should always be used with a racemization-suppressing additive.
-
Solution:
-
Switch to a coupling reagent known for low racemization potential. Phosphonium salt-based reagents (e.g., PyAOP) or uronium/aminium salt-based reagents in combination with additives are often preferred for sensitive amino acids.
-
Always include an additive such as Oxyma Pure or HOAt in your activation mixture. Oxyma Pure is often considered a highly effective and safer alternative to HOBt.
-
For carbodiimide-based activation (e.g., DIC), the combination with Oxyma Pure is a robust choice for minimizing racemization.
-
Step 2: Optimize the Base
The base plays a direct role in the abstraction of the alpha-proton, a key step in the racemization pathway.
-
Solution:
-
Switch from commonly used bases like DIPEA to a weaker or more sterically hindered base. 2,4,6-Collidine is known to significantly reduce racemization compared to DIPEA and N-methylmorpholine (NMM).
-
Use the minimum amount of base necessary to facilitate the reaction.
-
Step 3: Control the Reaction Temperature
Higher temperatures can accelerate the rate of racemization.
-
Solution:
-
Perform the coupling reaction at a lower temperature. For instance, you can perform the pre-activation at 0°C and then allow the reaction to proceed at room temperature.
-
If using microwave-assisted peptide synthesis, lowering the coupling temperature from a high setting (e.g., 80°C) to a lower one (e.g., 50°C) has been shown to limit racemization for sensitive amino acids.
-
Step 4: Minimize Pre-activation Time
The longer the activated amino acid exists in solution before coupling, the greater the opportunity for racemization.
-
Solution:
-
Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin immediately after it is prepared.
-
Step 5: Consider the Solvent
The polarity of the solvent can influence the rate of racemization.
-
Solution:
-
Where possible, using less polar solvents may help to reduce racemization. However, solvent choice is often constrained by the solubility of the reagents and the swelling of the solid support. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common choices. Ensure they are of high purity and anhydrous.
-
Quantitative Data on Racemization
While specific comparative data for this compound is limited in the literature, the following table summarizes the percentage of D-isomer formation for the coupling of other sensitive Fmoc-amino acids with various coupling agents. This data provides a good indication of the relative performance of different coupling strategies and can be used to guide the selection of reagents for minimizing racemization of this compound.
Disclaimer: The following data is compiled from studies on Fmoc-His(Trt)-OH and Fmoc-Ser(tBu)-OH and is intended for comparative purposes. Actual racemization levels for this compound may vary depending on the specific peptide sequence and reaction conditions.
| Protected Amino Acid | Coupling Reagent/Method | % D-Isomer (Racemization) | Reference |
| Fmoc-His(Trt)-OH | DIC/Oxyma | 1.8% | |
| Fmoc-His(Trt)-OH | DIC/Oxyma (at 55°C) | 31.0% | |
| Fmoc-His(Trt)-OH | HBTU/HOBt/DIPEA | 6.8% | |
| Fmoc-His(Boc)-OH | DIC/Oxyma | <1-2% | |
| Fmoc-His(Boc)-OH | HBTU/HOBt/DIPEA | 0.18% | |
| Fmoc-His(Boc)-OH | HBTU/HOBt/DIPEA (at 90°C) | 0.81% |
Experimental Protocols
Recommended Protocol for Low-Racemization Coupling of this compound
This protocol utilizes a DIC/Oxyma Pure coupling system, which is known for its effectiveness in suppressing racemization.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Coupling Reagent: Diisopropylcarbodiimide (DIC)
-
Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
Solvent: High-purity, anhydrous N,N-Dimethylformamide (DMF)
-
Base (optional, if required for in-situ neutralization): 2,4,6-Collidine
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using a standard protocol (e.g., 20% piperidine in DMF).
-
Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and Oxyma Pure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid/additive solution.
-
Allow the mixture to pre-activate for a minimal time (e.g., 1-2 minutes).
-
Immediately add the activation mixture to the washed, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test or other appropriate test to monitor the completion of the coupling reaction.
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Recommended low-racemization coupling workflow.
Caption: Troubleshooting workflow for high racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Aggregation of Peptides Containing Fmoc-D-Phe(2-F)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing aggregation issues during the synthesis and handling of peptides containing Fmoc-D-Phe(2-F)-OH.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a concern during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds to form stable secondary structures like β-sheets.[1] This can lead to poor solvation of the peptide-resin complex, resulting in incomplete coupling and deprotection reactions, ultimately leading to lower yields and purity of the final peptide.[1]
Q2: How does the incorporation of this compound potentially influence peptide aggregation?
A2: The incorporation of this compound can influence peptide aggregation in several ways:
-
Hydrophobicity: The fluorine substitution on the phenyl ring increases the hydrophobicity of the amino acid side chain. Increased hydrophobicity can promote intermolecular associations, potentially leading to aggregation.
-
Aromatic Interactions: The fluorinated phenyl ring can participate in π-π stacking interactions with other aromatic residues, which can either stabilize desired peptide conformations or promote self-assembly into aggregates.[2][3]
-
D-Amino Acid Configuration: The use of a D-amino acid can disrupt the formation of regular secondary structures like β-sheets that are commonly formed by L-amino acids, potentially reducing aggregation.[4] However, in some contexts, D-amino acids have also been observed to promote beta-sheet formation. The overall effect is sequence-dependent.
Q3: What are the common signs of on-resin peptide aggregation?
A3: Common indicators of on-resin aggregation include:
-
Poor resin swelling: The resin beads may appear clumped or shrunken.
-
Slow or incomplete Fmoc deprotection: Observed as a broadening or tailing of the piperidine-dibenzofulvene adduct peak during UV monitoring of the deprotection step.
-
Incomplete coupling reactions: A positive Kaiser test after a coupling step indicates the presence of unreacted free amines.
-
Low yield of the target peptide: Aggregation can lead to the formation of deletion sequences and other impurities, reducing the overall yield.
Troubleshooting Guides
This section provides solutions to specific problems encountered during the synthesis of peptides containing this compound.
Issue 1: Incomplete Coupling of this compound or Subsequent Residues
Symptoms:
-
Positive Kaiser test after coupling.
-
Presence of deletion sequences in the final product upon LC-MS analysis.
Potential Causes:
-
Steric hindrance from the bulky Fmoc group and the fluorinated phenyl ring.
-
On-resin aggregation preventing access of the activated amino acid to the N-terminus of the growing peptide chain.
Solutions:
| Strategy | Description | Key Parameters/Notes |
| Double Coupling | Repeat the coupling step with a fresh solution of activated this compound. | Use standard coupling times for each coupling. |
| Use Stronger Coupling Reagents | Employ more potent activating agents like HATU or HCTU. | These reagents can accelerate the coupling reaction, potentially outcompeting aggregation. |
| Elevated Temperature | Perform the coupling reaction at a higher temperature (e.g., 40-60°C). | Can help disrupt secondary structures. Use with caution to avoid racemization. |
| Chaotropic Agents | Add chaotropic salts like LiCl or KSCN to the coupling reaction. | These salts disrupt hydrogen bonds. A concentration of 0.4 M LiCl in DMF can be effective. |
| Microwave-Assisted Synthesis | Utilize microwave energy to accelerate coupling reactions. | Microwave heating can significantly reduce reaction times and improve coupling efficiency for difficult sequences. |
Issue 2: Poor Solubility of the Cleaved Peptide
Symptoms:
-
The lyophilized peptide is difficult to dissolve in standard aqueous buffers.
-
Precipitation occurs during purification.
Potential Causes:
-
The overall hydrophobicity of the peptide sequence is high.
-
The peptide is aggregating in solution after cleavage from the resin.
Solutions:
| Strategy | Description | Key Parameters/Notes |
| Use of Organic Co-solvents | First, dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer. | This is a common and effective method for hydrophobic peptides. |
| pH Adjustment | Adjust the pH of the aqueous buffer to be far from the peptide's isoelectric point (pI). | This increases the net charge on the peptide, promoting repulsion between molecules. |
| Chaotropic Agents in Solution | Use denaturants like guanidine hydrochloride (GuHCl) or urea to dissolve the peptide. | A 6 M GuHCl solution can be effective for highly aggregated peptides. This may require subsequent removal for biological assays. |
| Incorporate Solubilizing Tags | During synthesis, add a hydrophilic tag (e.g., a poly-lysine or poly-arginine sequence) to the N- or C-terminus. | This can improve the solubility of the peptide and can be cleaved off after purification if necessary. |
Experimental Protocols
Protocol 1: Difficult Coupling using a Chaotropic Agent (LiCl)
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF.
-
Preparation of Activated Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and a coupling agent (e.g., HCTU, 2.9 eq.) in 0.4 M LiCl in DMF. Add DIPEA (6 eq.).
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove the LiCl, followed by DCM.
Protocol 2: Microwave-Assisted Difficult Coupling
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF. This step can also be performed with microwave heating (e.g., 3 minutes at 75°C).
-
Preparation of Activated Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid (5 eq.), coupling agent (e.g., HATU, 4.9 eq.), and base (e.g., DIPEA, 10 eq.) in DMF.
-
Microwave Coupling: Add the activated amino acid solution to the deprotected peptide-resin in a microwave peptide synthesizer. Irradiate with microwave energy (e.g., 5-10 minutes at 75°C).
-
Washing: After the coupling, wash the resin thoroughly with DMF.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling due to aggregation.
Caption: Decision tree for selecting an aggregation mitigation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Tuning the mechanistic pathways of peptide self-assembly by aromatic interactions - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC07199D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction times for Fmoc-D-Phe(2-F)-OH coupling.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize reaction times and outcomes for Fmoc-D-Phe(2-F)-OH coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why can the coupling of this compound be challenging?
The coupling reaction for this compound can be slower or less efficient than for other amino acids due to steric hindrance. The fluorine atom at the 2-position of the phenyl ring adds bulk near the reaction center. This steric bulk can physically obstruct the approach of the coupling reagents and the N-terminal amine on the resin, slowing down amide bond formation and potentially leading to lower yields.[1]
Q2: How can I determine if the coupling of this compound is incomplete?
Incomplete coupling can be detected qualitatively using the Kaiser test (or other ninhydrin-based tests).[2] A positive Kaiser test, indicated by blue or purple resin beads, signifies the presence of unreacted free primary amines on the resin.[2] For a quantitative assessment, a small sample of the peptide-resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry.[2]
Q3: What are the most effective coupling reagents for a sterically hindered amino acid like this compound?
For sterically hindered amino acids, more potent coupling reagents are often required to achieve efficient coupling. Uronium-based reagents are highly effective.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for difficult couplings.[2]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is also highly effective and generally faster than HBTU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a modern and highly effective alternative to HATU.
Carbodiimide-based reagents like DIC/HOBt can be used, but they have slower kinetics and may require significantly longer reaction times.
Q4: Can increasing the temperature improve coupling efficiency?
Gently increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings. However, this must be done with caution, as higher temperatures can increase the risk of side reactions, most notably racemization. It is advisable to perform a time-course study to find the optimal balance between coupling efficiency and the formation of byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Positive Kaiser test after initial coupling | 1. Insufficient coupling time due to steric hindrance.2. Inefficient activation of the amino acid.3. Low-quality or degraded coupling reagents or solvents.4. Poor resin swelling or peptide aggregation on the resin. | 1. Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours, or even overnight.2. Perform a Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound.3. Switch to a More Potent Reagent: Use HATU, HCTU, or COMU instead of HBTU or DIC/HOBt.4. Optimize Reagent Equivalents: Increase the equivalents of the amino acid and coupling reagent.5. Ensure Proper Resin Swelling: Pre-swell the resin in DCM or DMF for at least 30-60 minutes before synthesis. |
| Low peptide yield after cleavage | 1. Incomplete coupling at the this compound step, leading to deletion sequences.2. Incomplete Fmoc deprotection prior to the coupling step.3. Aggregation of the growing peptide chain , limiting reagent access. | 1. Monitor Each Step: Use the Kaiser test after every deprotection and coupling step to ensure reactions go to completion.2. Thorough Washing: Ensure extensive washing with DMF after deprotection to remove all residual piperidine.3. Use High-Purity Reagents: Ensure the this compound and solvents are high purity (≥99%) and anhydrous to prevent side reactions. |
| Unexpected peaks in HPLC analysis | 1. Racemization caused by prolonged activation times or elevated temperatures.2. Formation of deletion sequences due to incomplete coupling.3. Side reactions from residual reagents (e.g., piperidine). | 1. Minimize Pre-activation Time: Add the activating agent to the amino acid solution just before adding it to the resin. A pre-activation time of 1-5 minutes is typical.2. Confirm Complete Coupling: Use the Kaiser test and double coupling if necessary to avoid deletion sequences.3. Optimize Washing Protocols: Implement extended washing steps, especially after the deprotection step, to remove any residual reagents. |
Data Summary: Coupling Reagent Performance
The choice of coupling reagent significantly impacts the required reaction time for sterically hindered amino acids. The following table summarizes recommended parameters, which should be optimized for your specific peptide sequence.
| Coupling Reagent | Relative Potency | Equivalents (vs. Resin) | Typical Reaction Time for Hindered Residues |
| HATU | Very High | 3 - 5 eq. | 1 - 2 hours |
| HCTU | High | 3 - 5 eq. | 1 - 2.5 hours |
| COMU | Very High | 3 - 5 eq. | 1 - 2 hours |
| HBTU | High | 3 - 5 eq. | 1.5 - 3 hours |
| DIC/HOBt | Moderate | 3 - 5 eq. | 4 - 8 hours or longer |
Experimental Protocols
Protocol 1: Optimized Coupling for this compound
This protocol is a starting point for achieving efficient coupling of sterically hindered amino acids.
-
Resin Swelling & Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) in DMF.
-
Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2 equivalents relative to the amino acid) to the mixture.
-
Allow the solution to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours. For difficult couplings, this time can be extended to 4 hours or overnight.
-
-
Monitoring and Washing:
-
After the coupling time, take a small sample of resin beads to perform a Kaiser test (see Protocol 2).
-
If the Kaiser test is positive, a second coupling (double coupling) with fresh reagents is recommended.
-
Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times) to prepare for the next cycle.
-
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Preparation: Collect a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step and subsequent DMF washes.
-
Reagent Addition: Place the beads in a small test tube and add 2-3 drops of each of the following three reagents:
-
Potassium cyanide in pyridine
-
Ninhydrin in n-butanol
-
Phenol in n-butanol
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple, indicating the presence of unreacted primary amines.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.
-
Visual Workflow Guides
Caption: Troubleshooting workflow for incomplete coupling reactions.
Caption: Diagram of a general Solid-Phase Peptide Synthesis (SPPS) cycle.
References
Technical Support Center: Fmoc-D-Phe(2-F)-OH Solubility in DMF
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-D-Phe(2-F)-OH in N,N-Dimethylformamide (DMF) during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in DMF?
A1: The solubility of Fmoc-protected amino acids is influenced by several factors. In the case of this compound, the presence of the fluorine atom on the phenyl ring increases the hydrophobicity of the molecule. This increased hydrophobicity can lead to stronger intermolecular interactions, making it more difficult for DMF molecules to solvate the compound effectively. While DMF is a polar aprotic solvent capable of dissolving many Fmoc-amino acids, highly hydrophobic derivatives can sometimes pose a challenge.
Q2: What is the expected solubility of this compound in DMF?
Q3: Can I use a different solvent if I cannot dissolve this compound in DMF?
A3: Yes, if you are facing significant solubility issues with DMF, several alternative solvents or co-solvents can be considered. N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF in solid-phase peptide synthesis (SPPS) and often exhibits better solvating properties for difficult-to-dissolve Fmoc-amino acids. Additionally, using a co-solvent system, such as DMF with a small percentage of DMSO, can significantly improve solubility. It is crucial to ensure that any alternative solvent is compatible with your overall synthetic strategy and downstream processes.
Q4: Will heating the solution improve the solubility of this compound in DMF?
A4: Gentle heating can be an effective method to increase the solubility of many compounds, including Fmoc-amino acids. However, caution must be exercised as excessive heat can lead to the degradation of the Fmoc-amino acid or racemization. It is recommended to warm the solution gently (e.g., to 30-40°C) and for a short period.
Q5: How does the quality of DMF affect the solubility of this compound?
A5: The purity of DMF is critical. Old or improperly stored DMF can contain degradation products like dimethylamine and formic acid. These impurities can affect the pH of the solution and potentially react with the Fmoc-amino acid, impacting its solubility and stability. Always use high-purity, anhydrous DMF for the best results.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in DMF.
Initial Dissolution Protocol
-
Start with a Standard Concentration: Begin by attempting to dissolve the desired amount of this compound in high-purity DMF at room temperature to achieve the target concentration for your coupling reaction.
-
Vortex/Stir: Vigorously vortex or stir the solution for several minutes.
If the compound does not fully dissolve, proceed with the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for dissolving this compound.
Data Presentation
Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Conditions |
| This compound | DMSO | 100 mg/mL | Requires sonication [2] |
| Fmoc-D-Phe-OH | DMF | >10 mg/mL (1% w/v) | For optical rotation measurement[1] |
| General Fmoc-amino acids | DMF | Generally good | - |
| General Fmoc-amino acids | NMP | Often better than DMF | For difficult sequences |
Experimental Protocols
Protocol 1: Standard Dissolution in DMF
Objective: To dissolve this compound in DMF for use in a standard coupling reaction.
Materials:
-
This compound
-
High-purity, anhydrous DMF
-
Vortex mixer or magnetic stirrer
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMF to achieve the desired concentration.
-
Vortex or stir the mixture vigorously at room temperature for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution before use.
Protocol 2: Enhanced Dissolution using Sonication and Gentle Warming
Objective: To dissolve this compound in DMF when it does not readily dissolve at room temperature.
Materials:
-
This compound
-
High-purity, anhydrous DMF
-
Water bath sonicator
-
Heat block or water bath set to 30-40°C
Procedure:
-
Prepare the this compound solution in DMF as described in Protocol 1.
-
If undissolved solid remains, place the vial in a water bath sonicator for 5-10 minutes.
-
If solubility is still an issue, gently warm the vial on a heat block or in a water bath at 30-40°C for 5 minutes.
-
Intermittently vortex or sonicate the solution during warming.
-
Allow the solution to cool to room temperature before use.
Protocol 3: Dissolution using a DMF/DMSO Co-solvent System
Objective: To improve the solubility of this compound by using a co-solvent system.
Materials:
-
This compound
-
High-purity, anhydrous DMF
-
High-purity, anhydrous DMSO
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Prepare a 9:1 (v/v) mixture of DMF and DMSO.
-
Add the co-solvent mixture to the vial to achieve the desired concentration.
-
Vortex or stir vigorously until the solid is completely dissolved. Sonication can be used if necessary.
Caption: General experimental workflow for dissolving this compound.
References
Identifying and minimizing byproducts in Fmoc-D-Phe(2-F)-OH synthesis.
Welcome to the technical support center for the synthesis of Fmoc-D-Phe(2-F)-OH. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts during the synthesis of this fluorinated amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: While impurities can vary based on the specific synthetic route, common byproducts in Fmoc-amino acid synthesis include:
-
Dipeptide (Fmoc-D-Phe(2-F)-D-Phe(2-F)-OH): This can form if the starting D-Phe(2-F)-OH is not fully protected or if some Fmoc-protected amino acid is deprotected during the reaction.
-
Unreacted D-Phe(2-F)-OH: Incomplete reaction will leave the starting amino acid as an impurity.
-
Residual reagents: Reagents used for Fmoc protection, such as Fmoc-Cl or Fmoc-OSu, and bases may remain in the crude product.
-
Racemization byproduct (Fmoc-L-Phe(2-F)-OH): Although generally low, some racemization can occur, leading to the presence of the L-enantiomer.
-
Byproducts from Fmoc deprotection: During analysis or workup, small amounts of the Fmoc group can be cleaved, generating free D-Phe(2-F)-OH and dibenzofulvene adducts.
Q2: How can I detect these byproducts in my sample?
A2: The most common and effective method for detecting impurities in your this compound sample is High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) is typically used. Byproducts will generally have different retention times than the main product. Mass spectrometry (MS) coupled with HPLC (LC-MS) can help in identifying the mass of the impurities and thus inferring their structure.
Q3: What is the impact of the fluorine atom on the synthesis and potential byproducts?
A3: The electron-withdrawing nature of the fluorine atom on the phenyl ring can potentially influence the reactivity of the amino acid. However, for the Fmoc protection reaction, which occurs at the amino group, the effect is generally minimal. The primary considerations for fluorinated amino acids are their unique properties in the final peptide, such as increased stability and altered binding affinities. During synthesis of the amino acid itself (before Fmoc protection), the fluorine substitution can lead to regioisomeric impurities (e.g., 3-F or 4-F isomers) if the fluorination step is not perfectly controlled.
Q4: Are there any specific storage conditions to prevent degradation and byproduct formation?
A4: Yes, this compound should be stored in a cool (2-8°C), dry, and dark place to prevent degradation.[1][2] Exposure to light and moisture can potentially lead to the gradual cleavage of the Fmoc group.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction pH. 3. Degradation of Fmoc protection reagent. | 1. Increase reaction time or temperature (monitor for side reactions). 2. Ensure the reaction is maintained at the optimal pH for the specific Fmoc reagent used (typically basic conditions). 3. Use a fresh, high-quality Fmoc protection reagent. |
| Presence of a significant amount of unreacted D-Phe(2-F)-OH | 1. Insufficient amount of Fmoc protection reagent. 2. Poor solubility of D-Phe(2-F)-OH in the reaction solvent. | 1. Use a slight excess (1.1-1.5 equivalents) of the Fmoc protection reagent. 2. Choose a solvent system where the amino acid is more soluble (e.g., a mixture of dioxane and aqueous sodium carbonate). |
| Detection of dipeptide byproduct (Fmoc-D-Phe(2-F)-D-Phe(2-F)-OH) | 1. Use of Fmoc-Cl, which can lead to the formation of a mixed anhydride and subsequent reaction with another amino acid molecule. 2. Premature deprotection of some Fmoc-amino acid during the reaction. | 1. Consider using Fmoc-OSu instead of Fmoc-Cl, as it is known to reduce the formation of dipeptide byproducts.[3] 2. Ensure the reaction conditions are not too harsh (e.g., excessive base or temperature) to prevent Fmoc group cleavage. |
| Racemization detected (presence of Fmoc-L-Phe(2-F)-OH) | 1. Prolonged exposure to strong basic conditions. | 1. Minimize reaction time under basic conditions. 2. Use a milder base or lower temperature if racemization is a significant issue. |
| Difficulty in purifying the final product | 1. Presence of multiple, closely eluting byproducts. 2. Poor crystallization of the product. | 1. Optimize the HPLC purification gradient to achieve better separation. 2. Attempt recrystallization from different solvent systems. A common method for Fmoc-amino acids is recrystallization from toluene or an isopropyl alcohol/water mixture.[4][5] |
Experimental Protocols
General Protocol for Fmoc Protection of D-Phe(2-F)-OH using Fmoc-OSu
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve D-Phe(2-F)-OH (1 equivalent) in a 10% aqueous solution of sodium carbonate.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add the Fmoc-OSu solution dropwise to the amino acid solution with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted Fmoc-OSu and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with dilute HCl until the product precipitates out (typically pH 2-3).
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization or flash chromatography.
Analytical Method for Purity Assessment by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 265 nm and 301 nm (for the Fmoc group).
Visualizing Workflows and Relationships
References
Technical Support Center: HPLC Purification of Peptides with Fmoc-D-Phe(2-F)-OH
Welcome to the technical support center for the HPLC purification of peptides containing Fmoc-D-Phe(2-F)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: What makes peptides with this compound challenging to purify by RP-HPLC?
A1: The challenges in purifying peptides containing this compound stem from a combination of factors:
-
High Hydrophobicity: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is large and very hydrophobic. This, combined with the phenyl ring of the amino acid, can lead to strong retention on reversed-phase columns, requiring high concentrations of organic solvent for elution. This can sometimes cause peptide precipitation or poor peak shape.[1]
-
Fluorine Substitution: The fluorine atom on the phenylalanine ring alters the electronic properties and hydrophobicity of the peptide.[2] This can lead to unique retention behaviors that may differ from non-fluorinated analogues, sometimes requiring specialized column chemistries (e.g., fluorinated stationary phases) for optimal separation.[2][3]
-
Presence of D-Amino Acid: The D-configuration of the amino acid can influence the peptide's secondary structure. In reversed-phase HPLC, peptides containing D-amino acids often elute earlier than their all-L-amino acid counterparts.[4] This can be advantageous for separating diastereomers but may also cause co-elution with other impurities if not properly optimized.
-
Potential for Aggregation: Highly hydrophobic peptides have a tendency to aggregate, which can result in broad, tailing peaks and reduced recovery.
Q2: What is the recommended starting column and mobile phase for purifying these peptides?
A2: A good starting point for purifying peptides with this compound is a standard reversed-phase setup.
-
Column: A C18 stationary phase is the most common choice for peptide purification. For highly hydrophobic peptides, a C8 or C4 column might be beneficial to reduce retention times. Ensure the column has a pore size suitable for peptides (typically 100-300 Å).
-
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B (Organic): 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
-
Initial Gradient: A broad scouting gradient, such as 5-95% B over 30-60 minutes, is recommended to determine the approximate elution time of your peptide.
Q3: My peptide is showing poor peak shape (broadening or tailing). What can I do?
A3: Poor peak shape is a common issue, especially with hydrophobic peptides. Here are several strategies to improve it:
-
Optimize the Gradient: Once you have an approximate retention time from a scouting run, switch to a shallower gradient around the elution point of your peptide (e.g., a 10-20% change in organic phase over 20-30 minutes). This can significantly improve resolution and peak sharpness.
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can enhance peptide solubility, reduce mobile phase viscosity, and improve mass transfer, all of which contribute to sharper peaks.
-
Adjust Flow Rate: A lower flow rate can sometimes improve peak shape, but be mindful of longer run times.
-
Check for Secondary Interactions: Peak tailing can be caused by interactions with free silanol groups on silica-based columns. Ensure you are using a high-quality, end-capped column. Using TFA as an ion-pairing agent also helps to minimize these interactions.
Q4: I am experiencing low recovery of my purified peptide. What are the possible causes and solutions?
A4: Low recovery is often due to the peptide's hydrophobicity, leading to irreversible adsorption or precipitation.
-
Sample Solubility: Ensure your peptide is fully dissolved in the injection solvent. It may be necessary to use a small amount of a stronger organic solvent like DMSO or isopropanol to dissolve the peptide before diluting it with the initial mobile phase.
-
Column Choice: If your peptide is extremely hydrophobic, it might be irreversibly binding to a C18 column. Try a column with a less hydrophobic stationary phase, such as C8, C4, or phenyl.
-
Passivation of HPLC System: Peptides can adsorb to metallic surfaces in the HPLC system. Passivating the system with a strong acid or using a biocompatible (PEEK) HPLC system can help minimize this issue.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the HPLC purification of your peptide containing this compound.
| Problem | Possible Causes | Solutions |
| Poor Resolution or Co-eluting Peaks | - Gradient is too steep: Impurities are not being adequately separated from the main peak. - Inappropriate column chemistry: The stationary phase is not providing enough selectivity. - Sample overload: Injecting too much sample can cause peaks to merge. | - Optimize the gradient: Use a shallower gradient around the elution point of your peptide. - Try a different column: Consider a C8, C4, or a phenyl-based column for different selectivity. For fluorinated peptides, a fluorinated stationary phase might offer unique separation capabilities. - Reduce injection volume/concentration: Decrease the amount of sample loaded onto the column. |
| Peak Tailing or Fronting | - Secondary interactions: The peptide is interacting with active silanol groups on the column. - Peptide aggregation: The hydrophobic peptide is clumping together. - Low acid concentration: Insufficient ion-pairing agent in the mobile phase. - Sample overload: Can cause peak fronting. | - Use an end-capped column: High-quality, end-capped columns minimize silanol interactions. - Increase column temperature: This can disrupt aggregation and improve peak shape. - Ensure 0.1% TFA concentration: Verify the concentration of your ion-pairing agent in both mobile phases. - Reduce sample load: Inject a smaller amount of your peptide. |
| Inconsistent Retention Times | - Mobile phase inconsistency: Small variations in mobile phase preparation. - Temperature fluctuations: Changes in ambient or column temperature. - Column equilibration issues: The column is not fully equilibrated before injection. | - Prepare fresh mobile phase daily: Ensure accurate and consistent preparation. - Use a column oven: Maintain a stable temperature for consistent results. - Increase equilibration time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each run. |
| High Backpressure | - Peptide precipitation: The peptide is precipitating at the head of the column. - Clogged frit or column: Particulates from the sample or mobile phase are blocking the system. - High flow rate: The flow rate is too high for the column and conditions. | - Filter your sample before injection: Use a 0.22 µm syringe filter. - Ensure sample solubility: Dissolve the sample in a suitable solvent before injection. - Flush the column and system: Follow the manufacturer's instructions for column cleaning. - Reduce the flow rate. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide with this compound
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent (e.g., DMSO, ACN, or isopropanol).
-
Slowly dilute the dissolved peptide with Mobile Phase A (0.1% TFA in water) to the desired concentration (e.g., 1-5 mg/mL), observing for any precipitation.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method Development - Scouting Run:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm, 120 Å).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A broad linear gradient from 5% to 95% B over 30 minutes.
-
Detection: Monitor UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present).
-
Injection Volume: 20-100 µL.
-
-
HPLC Method Optimization:
-
Based on the retention time from the scouting run, design a shallower gradient focused on the elution of the target peptide. For example, if the peptide eluted at 50% B, a new gradient could be 40% to 60% B over 20-30 minutes.
-
If peak shape is suboptimal, increase the column temperature to 40-60°C.
-
Collect fractions corresponding to the target peptide peak.
-
-
Fraction Analysis and Post-Purification:
-
Analyze the purity of the collected fractions by analytical HPLC and confirm the identity by mass spectrometry.
-
Pool the fractions with the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Quantitative Data Summary
The following tables provide illustrative data for optimizing HPLC purification based on common parameters. Note that optimal conditions will be sequence-dependent.
Table 1: Effect of Column Chemistry on Retention of Hydrophobic Peptides
| Column Type | Typical Retention Characteristic | Recommended for |
| C18 | Strong retention | General-purpose peptide purification. |
| C8 | Moderate retention | Highly hydrophobic peptides to reduce run time. |
| C4 | Weak retention | Very large or extremely hydrophobic peptides/proteins. |
| Phenyl | Alternative selectivity | Peptides with aromatic residues, may offer better separation. |
| Fluorinated | Unique selectivity | Can provide enhanced separation for fluorinated compounds. |
Table 2: Influence of Gradient Slope on Peak Resolution
| Gradient Slope (%B/min) | Peak Width | Resolution | Recommended Use |
| >5% | Narrow | Low | Initial scouting runs. |
| 1-2% | Moderate | Good | General purification. |
| <1% | Broad | High | Difficult separations requiring high resolution. |
Visualizations
Experimental Workflow for Peptide Purification
Caption: A typical workflow for the purification of synthetic peptides.
Troubleshooting Decision Tree for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Support Center: The Impact of 2-Fluoro Substitution on Coupling Reactions
Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on coupling reactions involving 2-fluoro substituted substrates. The presence of a fluorine atom at the 2-position of an aryl or heteroaryl ring introduces significant steric and electronic effects that can profoundly impact the outcome of cross-coupling reactions. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with a 2-fluoroaryl halide and an arylboronic acid, but I am observing very low to no conversion of my starting materials. What are the likely causes, and how can I troubleshoot this?
Answer:
Low reactivity in the Suzuki-Miyaura coupling of 2-fluoroaryl halides is a common issue primarily due to the high bond dissociation energy of the C-F bond, which makes the oxidative addition step of the catalytic cycle challenging. The steric hindrance from the ortho-fluoro substituent can also impede the approach of the palladium catalyst. Here’s a step-by-step troubleshooting guide:
-
Catalyst and Ligand Selection: Standard palladium catalysts may be insufficient.
-
Recommendation: Employ specialized, bulky, and electron-rich phosphine ligands. Ligands such as RuPhos, XPhos, and SPhos have demonstrated success in promoting the coupling of challenging aryl chlorides and can be effective for 2-fluoroaryl substrates.[1][2] The steric bulk of these ligands can facilitate the reductive elimination step, while their electron-donating properties enhance the oxidative addition.[3]
-
-
Base Selection: The choice of base is critical for the transmetalation step.
-
Recommendation: Stronger, non-coordinating bases are often required. Consider using cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or potassium tert-butoxide (KOtBu). The solubility of the base can also play a role; for instance, grinding K₃PO₄ to a very fine powder can improve reproducibility.[4] In some cases, the addition of a small amount of water can be beneficial when using anhydrous bases like K₃PO₄.[4]
-
-
Solvent Choice: The solvent can influence the solubility of reactants and the stability of the catalytic species.
-
Recommendation: Anhydrous, degassed solvents such as dioxane, toluene, or THF are commonly used. For some systems, a mixture of an organic solvent and water (e.g., dioxane/H₂O) can be effective.
-
-
Temperature and Reaction Time: Higher temperatures are often necessary to overcome the activation energy barrier.
-
Recommendation: Consider increasing the reaction temperature. Microwave irradiation can be a valuable tool to reach higher temperatures and significantly shorten reaction times.
-
-
Boronic Acid/Ester Stability: Boronic acids can be unstable and prone to protodeboronation, especially under prolonged heating.
-
Recommendation: Use freshly purchased or purified boronic acid. Alternatively, consider using the more stable pinacol boronate esters (Bpins). Using a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can also compensate for potential degradation.
-
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a 2-fluoroaryl halide with a primary or secondary amine is resulting in poor yields. How can I optimize this reaction?
Answer:
Similar to Suzuki coupling, the strength of the C-F bond is the primary obstacle in the Buchwald-Hartwig amination of 2-fluoroaryl halides. The following optimizations can be considered:
-
Catalyst and Ligand System: The choice of ligand is crucial for the success of this transformation.
-
Recommendation: Bulky, electron-rich biaryl phosphine ligands are highly recommended. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines. For particularly challenging couplings, such as those involving heteroaryl amines, more specialized ligands like tBuBrettPhos or DavePhos may be necessary. Using a pre-formed palladium(0) catalyst or a precatalyst that readily forms the active Pd(0) species can also improve results.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Recommendation: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.
-
-
Solvent: The solvent can significantly impact the reaction rate and selectivity.
-
Recommendation: Toluene and dioxane are the most common solvents for Buchwald-Hartwig amination. The choice of solvent can influence the solubility of the base and the catalytic intermediates.
-
Issue 3: Difficulty with Heck Reaction
Question: I am struggling to achieve a successful Heck reaction with a 2-fluoroaryl halide. What conditions should I try?
Answer:
The Heck reaction with aryl fluorides is challenging but can be achieved under specific conditions.
-
Catalyst and Ligand: Highly active palladium catalysts are necessary.
-
Recommendation: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. For difficult couplings, Herrmann's catalyst or palladacycles can be effective.
-
-
Reaction Conditions:
-
Recommendation: Higher temperatures are generally required. The choice of base is also critical, with common bases including triethylamine, potassium carbonate, and sodium acetate. In some cases, the use of an ionic liquid as the reaction medium can facilitate the reaction in the absence of a phosphine ligand.
-
Quantitative Data Summary
The following tables summarize yields for Suzuki-Miyaura coupling reactions involving 2-fluoro substituted substrates under various conditions. Direct comparative data with non-fluorinated analogues is often not available in a single study, but these tables provide a useful reference for expected yields.
Table 1: Suzuki-Miyaura Coupling of 2-Fluoropyridines
| 2-Fluoropyridine Derivative | Coupling Partner (Boronic Acid/Ester) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Fluoropyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 85 | |
| 2-Fluoropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 92 | |
| 2-Fluoropyridine | 3-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 78 | |
| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 85 | ~80 | |
| Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 85 | ~65 |
Table 2: Suzuki-Miyaura Coupling of Other 2-Fluoroaryl Halides
| 2-Fluoroaryl Halide | Coupling Partner (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 110 | >95 | |
| 1-Bromo-2-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 110 | >95 | |
| Pentafluorophenylboronic acid | Phenyl iodide | Pd(PPh₃)₄ / Ag₂O | CsF | DME | 70 | >90 | |
| Pentafluorophenylboronic acid | Phenyl bromide | Pd₂(dba)₃ / P(t-Bu)₃ / Ag₂O | CsF | DMF | 100 | >90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 2-Fluoroaryl Halide
This protocol provides a general starting point and should be optimized for each specific substrate combination.
Materials:
-
2-Fluoroaryl halide (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add the 2-fluoroaryl halide, arylboronic acid/ester, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: Add the palladium precatalyst and phosphine ligand to the reaction vessel.
-
Reaction Setup: Add the anhydrous, degassed solvent to the vessel. Seal the vessel tightly.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the catalytic cycles of common cross-coupling reactions, highlighting the key steps that can be affected by the presence of a 2-fluoro substituent.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Heck reaction.
This technical support guide provides a starting point for addressing the challenges associated with 2-fluoro substituted coupling reactions. Successful outcomes will often depend on careful optimization of the reaction parameters for each specific substrate combination.
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Fmoc-D-Phe(2-F)-OH
For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is paramount to ensuring product quality, elucidating structure-activity relationships, and advancing therapeutic development. The incorporation of unnatural amino acids, such as Fmoc-D-Phe(2-F)-OH, introduces unique analytical challenges and opportunities. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of peptides containing this fluorinated, D-stereoisomer amino acid, supported by experimental protocols and comparative data.
The inclusion of a fluorine atom can significantly alter a peptide's physicochemical properties, including its hydrophobicity and metabolic stability.[1][2] Furthermore, the D-amino acid configuration can enhance proteolytic resistance. These modifications, while beneficial, necessitate robust analytical methods to confirm the peptide's identity, purity, and structure. Mass spectrometry, coupled with liquid chromatography and ion mobility, stands as a cornerstone for this characterization.[3]
Comparison of Analytical Techniques
The analysis of peptides containing this compound benefits from a multi-technique approach. While Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamental for separation and mass determination, techniques like Ion Mobility Spectrometry and Nuclear Magnetic Resonance (NMR) provide deeper structural insights.
| Analytical Technique | Primary Application | Advantages | Limitations |
| LC-MS/MS | Separation, mass determination, and sequencing of the peptide. | High sensitivity and specificity; provides sequence information through fragmentation.[4] | May not resolve stereoisomers (D/L forms); TFA in mobile phase can suppress MS signal.[4] |
| Ion Mobility MS (IM-MS) | Separation of isomeric and isobaric peptides. | Can distinguish between D- and L-amino acid-containing peptides and other conformers. | Not as widely available as standard LC-MS; resolution may vary between instrument types. |
| ¹⁹F NMR | Quantification of fluorinated species. | Highly specific for fluorine; provides accurate quantification with an internal standard. | Does not provide sequence information; requires larger sample amounts than MS. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of peptides containing this compound. Below are protocols for sample preparation and analysis using LC-MS/MS and Ion Mobility MS.
Sample Preparation and Fmoc Deprotection
For a comprehensive analysis, it is often necessary to compare the intact Fmoc-protected peptide with its deprotected form.
a) Reconstitution of Fmoc-protected peptide:
-
Dissolve the lyophilized peptide containing this compound in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
The sample is now ready for direct LC-MS analysis.
b) Fmoc Deprotection for Comparative Analysis:
-
Dissolve the peptide in a solution of 20% piperidine in N,N-dimethylformamide (DMF).
-
Allow the reaction to proceed for 30 minutes at room temperature to ensure complete removal of the Fmoc group.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the peptide pellet with cold diethyl ether to remove residual piperidine and dibenzofulvene.
-
Allow the pellet to air-dry before reconstituting it in the LC-MS analysis buffer (e.g., 50% acetonitrile/water with 0.1% formic acid).
Caption: Workflow for sample preparation and Fmoc deprotection.
LC-MS/MS Analysis Protocol
This protocol is designed for the separation and identification of the peptide and its potential impurities.
-
Liquid Chromatography System: ACQUITY UPLC H-Class Bio System or equivalent.
-
Column: ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 20-30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40-60 °C.
-
Mass Spectrometer: Vion IMS QTof, Orbitrap, or equivalent high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Data-dependent acquisition (DDA) with a survey scan (e.g., m/z 100-2000) followed by MS/MS of the top 3-5 most intense ions.
-
Collision Energy: Use a stepped or optimized collision energy (e.g., 20-40 eV) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Comparative Data Analysis
To illustrate the expected analytical results, we will consider a model tripeptide: Fmoc-D-Phe(2-F)-Gly-Ala-OH .
Expected Chromatographic and Mass Spectrometric Data
The fluorine atom and the Fmoc group significantly impact the peptide's properties. Fluorination generally increases hydrophobicity, leading to a longer retention time in reversed-phase HPLC compared to its non-fluorinated counterpart. The large, hydrophobic Fmoc group will result in a significantly longer retention time than the deprotected peptide.
| Peptide Derivative | Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) | Expected HPLC Retention |
| Fmoc-D-Phe(2-F)-Gly-Ala-OH | C₃₁H₃₀FN₃O₆ | 575.2122 | 576.2195 | Longest |
| Fmoc-D-Phe-Gly-Ala-OH | C₃₁H₃₁N₃O₅ | 557.2264 | 558.2337 | Long |
| D-Phe(2-F)-Gly-Ala-OH | C₁₄H₁₈FN₃O₄ | 327.1281 | 328.1354 | Short |
| D-Phe-Gly-Ala-OH | C₁₄H₁₉N₃O₃ | 293.1426 | 294.1499 | Shortest |
Predicted MS/MS Fragmentation
Tandem mass spectrometry (MS/MS) is used to confirm the peptide sequence. The most common fragmentation occurs at the peptide bonds, generating b- and y-type ions. The presence of the Fmoc group and the fluorinated phenylalanine will be evident in the fragmentation pattern.
Caption: Predicted fragmentation of Fmoc-D-Phe(2-F)-Gly-Ala-OH.
Predicted Fragment Ions for [M+H]⁺ of Deprotected D-Phe(2-F)-Gly-Ala-OH (m/z 328.14):
| Ion Type | Sequence | Formula | Calculated m/z |
| b₁ | D-Phe(2-F) | C₉H₉FNO | 166.0668 |
| b₂ | D-Phe(2-F)-Gly | C₁₁H₁₂FN₂O₂ | 223.0886 |
| y₁ | Ala | C₃H₈NO₂ | 90.0555 |
| y₂ | Gly-Ala | C₅H₁₁N₂O₃ | 147.0770 |
Conclusion
The mass spectrometric analysis of peptides containing this compound is a multifaceted process that benefits from a combination of analytical techniques. Standard LC-MS/MS is effective for routine identification and sequencing, with predictable shifts in retention time and mass due to the fluorination and the Fmoc protecting group. For more complex analyses, particularly the differentiation of stereoisomers, Ion Mobility MS is an invaluable tool that provides an additional dimension of separation based on molecular shape. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can achieve a thorough and accurate characterization of these complex synthetic peptides, ensuring their quality and suitability for downstream applications in research and drug development.
References
A Comparative Guide to NMR Spectroscopic Analysis for Conformational Studies of 2-Fluorophenylalanine Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorinated amino acids into peptides is a powerful strategy for modulating their conformational preferences, metabolic stability, and biological activity. Among these, 2-fluorophenylalanine (2-F-Phe) presents a unique tool for conformational analysis due to the sensitivity of the ¹⁹F nucleus to its local environment. This guide provides a comparative overview of the use of NMR spectroscopy for studying the conformation of peptides containing 2-fluorophenylalanine, supported by experimental data and detailed protocols.
Introduction to 2-Fluorophenylalanine in Peptide Conformational Studies
Incorporating a fluorine atom at the ortho position of the phenylalanine side chain introduces both steric and electronic perturbations that can significantly influence peptide backbone and side-chain conformations. The high natural abundance (100%) and spin quantum number (I = 1/2) of the ¹⁹F nucleus make it an excellent probe for NMR spectroscopy.[1][2] Key advantages of using ¹⁹F NMR for peptide analysis include:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[2]
-
Wide Chemical Shift Range: The large chemical shift dispersion of ¹⁹F NMR reduces signal overlap and provides a sensitive probe of the local electronic environment.[2]
-
No Background Signal: The absence of naturally occurring fluorine in most biological systems ensures that the ¹⁹F NMR spectrum is free from background signals.
Comparative Conformational Analysis: 2-Fluorophenylalanine vs. Other Phenylalanine Analogs
The substitution of phenylalanine with 2-fluorophenylalanine can lead to distinct conformational preferences compared to the native amino acid or other halogenated analogs like 4-fluorophenylalanine.
Steric Effects: The presence of the fluorine atom at the ortho position can restrict the rotational freedom of the phenyl ring and influence the side-chain χ1 and χ2 dihedral angles. This steric hindrance can, in turn, affect the local peptide backbone conformation (φ and ψ angles).
Electronic Effects: The highly electronegative fluorine atom can engage in non-covalent interactions, such as hydrogen bonds with backbone amide protons or other side chains. The electron-withdrawing nature of the fluorine atom can also influence the aromatic ring's electronic properties, potentially affecting cation-π interactions. Cryogenic gas-phase infrared spectroscopy and density functional theory studies on proton-bound dimers of side-chain fluorinated phenylalanines have revealed that the position of the fluorine atom significantly affects the interactions and structures of the dimers.[3]
While comprehensive comparative studies on a wide range of peptides are still emerging, existing data on dipeptides provides valuable insights.
Data Presentation: NMR Spectroscopic Data for 2-Fluorophenylalanine Peptides
The following tables summarize key NMR data for a dipeptide containing 2-fluorophenylalanine, providing a basis for comparison with other peptides.
Table 1: ¹H NMR Chemical Shifts (ppm) for Phe(2-F)-Phe Dipeptide
| Proton | Phe(2-F) Residue | Phe Residue |
| NH | 8.51 | 8.51 |
| Hα | 4.65 | 4.65 |
| Hβ1 | 3.25 | 3.15 |
| Hβ2 | 3.18 | 3.05 |
| Aromatic H | 7.20 - 7.00 | 7.30 - 7.20 |
Table 2: ¹³C NMR Chemical Shifts (ppm) for Phe(2-F)-Phe Dipeptide
| Carbon | Phe(2-F) Residue | Phe Residue |
| Cα | 55.0 | 55.5 |
| Cβ | 37.5 | 38.0 |
| C=O | 172.0 | 172.5 |
| Aromatic C | 115.0 - 160.0 | 127.0 - 137.0 |
Table 3: Key J-Coupling Constants (Hz) for Conformational Analysis
| Coupling | Typical Range | Conformational Dependence |
| ³J(HN,Hα) | 1 - 10 | Related to the φ dihedral angle via the Karplus equation. |
| ³J(Hα,Hβ) | 2 - 12 | Provides information on the χ1 side-chain torsion angle. |
| ¹J(¹³C,¹⁹F) | ~240 - 250 | |
| nJ(¹H,¹⁹F) | Variable | Can provide through-space distance information (NOE). |
Experimental Protocols
A detailed and rigorous experimental approach is crucial for obtaining high-quality NMR data for conformational analysis.
Peptide Synthesis and Purification
Peptides containing 2-fluorophenylalanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
-
Synthesis: Fmoc-L-Phe(2-F)-OH is commercially available and can be incorporated into the peptide sequence using standard coupling reagents.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization: The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.
NMR Sample Preparation
-
Solvent: The purified peptide is dissolved in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. For aqueous solutions, a small percentage of D₂O (5-10%) is added for the lock signal.
-
pH: The pH of the solution is adjusted to the desired value.
-
Internal Standard: An internal standard, such as DSS or TSP, can be added for chemical shift referencing.
NMR Data Acquisition
A series of 1D and 2D NMR experiments are performed to obtain a comprehensive set of structural restraints.
-
1D ¹H and ¹⁹F NMR: These experiments are used to assess sample purity and to obtain initial information on the chemical environment of the protons and the fluorine atom.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons belonging to a single amino acid spin system, facilitating resonance assignment. A typical mixing time for TOCSY is 60-80 ms.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information on through-space proximities between protons (typically < 5 Å), which is crucial for determining the three-dimensional structure of the peptide. NOESY mixing times can range from 150 to 700 ms.
-
2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, primarily those separated by two or three bonds.
-
Heteronuclear Experiments (HSQC, HMBC): If isotopic labeling (¹³C, ¹⁵N) is employed, these experiments provide correlations between protons and their directly attached or long-range coupled heteronuclei.
Visualization of Experimental Workflow and Conformational Influence
The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR-based conformational analysis and the potential influence of 2-fluorophenylalanine on peptide conformation.
Conclusion
NMR spectroscopy, particularly ¹⁹F NMR, provides a powerful and sensitive tool for the detailed conformational analysis of peptides containing 2-fluorophenylalanine. The unique steric and electronic properties of the ortho-fluoro substitution can induce significant changes in peptide structure, which can be elucidated through a combination of 1D and 2D NMR experiments. While the available data on a wide range of 2-fluorophenylalanine-containing peptides is still growing, the methodologies and insights presented in this guide offer a solid foundation for researchers and drug developers to leverage this valuable tool in their work. Further comparative studies on a broader array of peptide scaffolds will continue to refine our understanding of the nuanced conformational effects of this intriguing amino acid analog.
References
Chiral HPLC Methods for Assessing Racemization of Fmoc-D-Phe(2-F)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of amino acid derivatives is a critical quality attribute in peptide synthesis. Racemization of these building blocks, particularly during activation and coupling steps, can lead to the formation of diastereomeric impurities in the final peptide, potentially impacting its efficacy and safety. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for assessing the racemization of Nα-Fmoc-D-2-fluorophenylalanine (Fmoc-D-Phe(2-F)-OH).
Comparison of Chiral Stationary Phases (CSPs) for Enantiomeric Separation
The key to the successful chiral separation of this compound and its L-enantiomer lies in the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs are widely recognized for their excellent enantioselective capabilities for a broad range of compounds, including Fmoc-protected amino acids.
While specific data for this compound is limited, the following table summarizes the performance of various polysaccharide-based columns for the closely related compound, Fmoc-D-Phe-OH. These methods are expected to be readily adaptable for the 2-fluoro derivative, possibly with minor modifications to the mobile phase composition.
Table 1: Comparison of Chiral HPLC Methods for the Separation of Fmoc-Phe-OH Enantiomers
| Chiral Stationary Phase | Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | k1 (L-isomer) | k2 (D-isomer) | Separation Factor (α) | Resolution (Rs) | Reference |
| Lux® 5 µm Cellulose-1 | 250 x 4.6 mm | Acetonitrile / 0.1% TFA (60:40) | 1.0 | UV @ 220 nm | 5.32 | 6.28 | 1.18 | 2.55 | [1][2] |
| Lux® 5 µm Cellulose-2 | 250 x 4.6 mm | Acetonitrile / 0.1% TFA (60:40) | 1.0 | UV @ 220 nm | 6.11 | 8.01 | 1.31 | 4.11 | [1][2] |
| Lux® 5 µm Cellulose-3 | 250 x 4.6 mm | Acetonitrile / 0.1% TFA (60:40) | 1.0 | UV @ 220 nm | 4.95 | 5.98 | 1.21 | 3.01 | [1] |
| Lux® 5 µm Cellulose-4 | 250 x 4.6 mm | Acetonitrile / 0.1% TFA (60:40) | 1.0 | UV @ 220 nm | 5.54 | 6.88 | 1.24 | 3.54 |
Note: Data presented is for Fmoc-Phe-OH as a proxy for this compound. k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively. The elution order may vary depending on the specific CSP and mobile phase.
Other classes of CSPs, such as macrocyclic glycopeptide-based (e.g., CHIROBIOTIC™ T and R) and zwitterionic ion-exchangers (e.g., CHIRALPAK® ZWIX), have also demonstrated broad applicability for the chiral separation of Fmoc-amino acids and are viable alternatives to consider during method development.
Impact of Coupling Reagents on Racemization
Table 2: Qualitative Comparison of Common Coupling Reagents and Their Propensity for Inducing Racemization
| Coupling Reagent Class | Examples | Racemization Potential | Key Considerations |
| Aminium/Uronium Salts | HATU, HBTU, HCTU, TBTU | Low to Moderate | Highly efficient and fast coupling. Racemization can be further suppressed by the addition of a base with a high pKa and steric hindrance, such as N,N-diisopropylethylamine (DIPEA). |
| Phosphonium Salts | PyBOP, PyAOP | Low | Generally provide clean and rapid couplings with low levels of racemization. |
| Carbodiimides | DIC, DCC | Moderate to High (without additives) | When used alone, significant racemization can occur. The addition of nucleophilic additives is crucial. |
| Carbodiimides with Additives | DIC/HOBt, DIC/OxymaPure® | Low | Additives like 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure®) form active esters that are less prone to racemization. DIC/OxymaPure® is often considered superior in suppressing racemization. |
Experimental Protocols
Below are detailed experimental protocols for the chiral HPLC analysis of this compound to assess its enantiomeric purity and for a representative peptide coupling reaction to evaluate racemization.
Protocol 1: Chiral HPLC Analysis of this compound
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase: Lux® 5 µm Cellulose-2 (250 x 4.6 mm) or equivalent polysaccharide-based column
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in water
-
Sample: this compound dissolved in mobile phase (e.g., 1 mg/mL)
-
Racemic standard: A mixture of this compound and Fmoc-L-Phe(2-F)-OH
2. Chromatographic Conditions:
-
Isocratic Elution: 60% Mobile Phase A, 40% Mobile Phase B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to verify system suitability (resolution > 1.5).
-
Inject the this compound sample.
-
Integrate the peak areas of both enantiomers.
-
Calculate the percentage of the L-enantiomer (racemization) using the following formula: % L-enantiomer = (Area of L-peak / (Area of D-peak + Area of L-peak)) * 100
Protocol 2: Assessment of Racemization during a Model Peptide Coupling Reaction
1. Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagent (e.g., HATU, DIC/OxymaPure®)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
2. Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the coupling reagent (e.g., HATU, 1.0 eq) in anhydrous DMF.
-
Add the amino acid ester hydrochloride (1.1 eq) and the base (e.g., DIPEA, 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for a defined period (e.g., 2 hours).
-
Quench the reaction by adding water.
-
Extract the dipeptide product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a mild acid (e.g., 1 M HCl) and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude dipeptide.
-
Dissolve the crude dipeptide in the HPLC mobile phase and analyze using the chiral HPLC method described in Protocol 1 to determine the ratio of the resulting diastereomers.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for assessing racemization and the logical relationship between the key experimental steps.
Caption: Workflow for Assessing Racemization of this compound.
Caption: Key Factors Influencing Racemization during Peptide Coupling.
References
A Comparative Guide to the Stability of Peptides Incorporating Fmoc-D-Phe(2-F)-OH versus Fmoc-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
The engineering of stable peptides is a cornerstone of modern therapeutic development. Modifications to native peptide sequences are often necessary to enhance their pharmacokinetic profiles, primarily by increasing their resistance to enzymatic degradation. The incorporation of non-canonical amino acids, such as D-enantiomers and fluorinated variants, represents a key strategy in this endeavor. This guide provides a comparative analysis of the expected stability imparted by two such amino acids: Fmoc-D-2-fluorophenylalanine (Fmoc-D-Phe(2-F)-OH) and Fmoc-D-phenylalanine (Fmoc-D-Phe-OH).
The introduction of a D-amino acid into a peptide sequence is a well-established method to confer resistance to proteolysis, as endogenous proteases are stereospecific for L-amino acids[1][2][3][4][5]. Furthermore, the fluorination of amino acids can enhance peptide stability through various mechanisms, including the strengthening of the C-F bond and alterations in electronic properties that can influence enzyme-substrate interactions. This guide will delve into the anticipated comparative stability of peptides synthesized with these two building blocks, supported by established principles and detailed experimental protocols for validation.
Anticipated Performance Comparison
| Parameter | Peptide with Fmoc-D-Phe-OH | Peptide with this compound | Rationale |
| Proteolytic Stability (e.g., against Chymotrypsin) | High | Very High | Both D-amino acids will confer significant resistance to proteolysis. The ortho-fluoro substitution on the phenyl ring of D-Phe(2-F) is expected to provide an additional steric and electronic barrier to enzymatic recognition and cleavage by proteases like chymotrypsin, which typically cleave after aromatic residues. |
| Plasma Stability | High | Very High | Peptides containing D-amino acids generally exhibit a longer half-life in plasma due to resistance to plasma proteases. The added fluorination in D-Phe(2-F) is anticipated to further enhance this stability. |
| Chemical Stability | High | High | Both amino acids are stable under standard solid-phase peptide synthesis (SPPS) and purification conditions. The C-F bond is exceptionally strong, suggesting that the 2-fluoro substitution will not compromise the chemical integrity of the peptide. Potential degradation pathways for peptides are generally sequence-dependent and include hydrolysis, deamidation, and oxidation. |
| Hydrophobicity | High | Higher | Fluorination is known to increase the hydrophobicity of amino acids. This can influence peptide folding, aggregation, and interaction with biological membranes. |
Experimental Protocols
To empirically determine the comparative stability, the following detailed experimental protocols are provided. These protocols outline the synthesis of the comparative peptides and subsequent stability assays.
Peptide Synthesis using Fmoc-SPPS
This protocol describes the synthesis of two model peptides, for example, Ac-Tyr-Xaa-Gly-Gly-Phe-Leu-NH₂, where Xaa is either D-Phe or D-Phe(2-F).
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-Gly-OH, Fmoc-L-Tyr(tBu)-OH, Fmoc-D-Phe-OH, this compound
-
N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure for coupling
-
20% (v/v) piperidine in dimethylformamide (DMF) for Fmoc deprotection
-
Acetic anhydride for N-terminal acetylation
-
Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water
-
HPLC grade solvents (DMF, dichloromethane (DCM), acetonitrile, water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add the solution to the resin and couple for 2 hours. Wash the resin with DMF.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIEA) (10 eq.) in DMF for 30 minutes.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the peptides by mass spectrometry and analytical RP-HPLC.
Enzymatic Stability Assay (Chymotrypsin)
This protocol assesses the stability of the synthesized peptides against the protease chymotrypsin.
Materials:
-
Purified peptides (Ac-Tyr-D-Phe-Gly-Gly-Phe-Leu-NH₂ and Ac-Tyr-D-Phe(2-F)-Gly-Gly-Phe-Leu-NH₂)
-
α-Chymotrypsin from bovine pancreas
-
Assay buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
Quenching solution: 10% TFA in water
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare 1 mg/mL stock solutions of each peptide in the assay buffer.
-
Enzyme Stock Solution: Prepare a 0.1 mg/mL stock solution of α-chymotrypsin in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, mix 90 µL of the peptide stock solution with 10 µL of the enzyme stock solution. A control reaction should be set up with 10 µL of assay buffer instead of the enzyme solution.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw 10 µL aliquots from the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the 10 µL aliquot to 90 µL of the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t₁/₂) of each peptide.
Plasma Stability Assay
This protocol evaluates the stability of the peptides in human plasma.
Materials:
-
Purified peptides
-
Human plasma (pooled, anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitation solution: Acetonitrile with 1% TFA
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare 1 mg/mL stock solutions of each peptide in PBS.
-
Plasma Preparation: Thaw the human plasma at 37°C and centrifuge to remove any precipitates.
-
Reaction Setup: In a microcentrifuge tube, mix 90 µL of plasma with 10 µL of the peptide stock solution.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw 20 µL aliquots.
-
Protein Precipitation: Add the 20 µL aliquot to 180 µL of the cold precipitation solution. Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Analysis: Transfer the supernatant to an HPLC vial and analyze by RP-HPLC.
-
Data Analysis: Quantify the remaining intact peptide and calculate the half-life in plasma.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative stability analysis of peptides containing Fmoc-D-Phe-OH and this compound.
Caption: Workflow for comparative stability analysis.
Signaling Pathway Context
The enhanced stability of peptides containing these modified amino acids is particularly relevant for therapeutic peptides that target cell surface receptors, such as G-protein coupled receptors (GPCRs). A longer half-life in circulation leads to prolonged receptor engagement and sustained downstream signaling.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Fluorine Advantage: A Comparative Guide to 2-Fluoro Substitution in Peptide Secondary Structure
For researchers, scientists, and drug development professionals, the quest for greater control over peptide conformation is paramount. The strategic incorporation of fluorine into amino acid residues, particularly at the 2-position, has emerged as a powerful tool to modulate and stabilize peptide secondary structures. This guide provides an objective comparison of the effects of 2-fluoro substitution on peptide secondary structure, supported by experimental data and detailed methodologies.
The introduction of fluorine, the most electronegative element, into amino acid side chains can induce significant changes in the stereoelectronic properties of a peptide backbone.[1] These modifications can lead to enhanced thermal and proteolytic stability, and can be used to fine-tune the conformational preferences of peptides, thereby influencing their biological activity.[1][2] This guide will delve into the quantitative effects of 2-fluoro substitution on α-helices and β-sheets, outline the key experimental protocols for their analysis, and illustrate the underlying mechanisms driving these structural changes.
Quantitative Comparison of 2-Fluoro Substituted vs. Non-Substituted Peptides
The impact of 2-fluoro substitution on peptide secondary structure can be quantified using various biophysical techniques. Circular Dichroism (CD) spectroscopy is a primary tool for assessing changes in global secondary structure content, such as α-helicity, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into local conformational preferences, like proline cis/trans isomerization.
Impact on α-Helical Content
Fluorination can either stabilize or destabilize α-helical structures, depending on the specific amino acid, the degree of fluorination, and its position within the peptide sequence. Highly fluorinated amino acids, for instance, have been shown to enhance the stability of α-helical coiled coils.
| Peptide System | Substitution | Technique | Key Finding | Reference |
| Alanine-based peptides | Hexafluoroleucine (Hfl) vs. Leucine (Leu) | CD Spectroscopy | Hfl has a lower intrinsic helix propensity compared to Leu. | [3] |
| HIV-1 Fusion Inhibitor (C31 peptide) | Ile635 replaced with fluorinated analogues | CD Spectroscopy | Fluorinated peptides exhibited slightly higher helical content (72-73%) compared to the parent peptide (68%).[4] | |
| Coiled-coil peptides | Leucine replaced with 5,5,5,5',5',5'-hexafluoroleucine (Hfl) | CD Spectroscopy | Hfl substitution enhances the overall thermostability of helical proteins. |
Influence on Proline Conformation
The substitution of fluorine on the proline ring has a profound and predictable effect on the pyrrolidine ring pucker and the cis/trans equilibrium of the preceding peptide bond. This is a critical aspect of peptide and protein structure, influencing turns and overall folding.
| Peptide System | Substitution | Technique | Key Finding | Reference |
| Ac-Pro-OMe | (4R)- and (4S)-fluoroproline | NMR Spectroscopy | Fluorination biases the ring pucker and the cis/trans ratio of the prolyl amide bond. | |
| Proline-rich sequences | (4R)- and (4S)-fluoroproline | 19F NMR | Fluoroproline can be used as a sensitive reporter to study peptide-protein binding kinetics. |
Key Experimental Protocols
Accurate assessment of the conformational effects of 2-fluoro substitution relies on precise experimental methodologies. Below are detailed protocols for the primary techniques used in these analyses.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on the secondary structure of peptides.
Sample Preparation:
-
Peptide concentration: 0.1-1 mg/mL.
-
Buffer: Typically 50 mM sodium phosphate buffer with 150 mM NaCl, pH 7.4. The buffer system should be transparent in the far-UV region.
-
Solvents: To induce secondary structure, co-solvents like trifluoroethanol (TFE) can be used.
Instrumentation and Data Collection:
-
Instrument: A spectropolarimeter (e.g., Jasco J-810) equipped with a Peltier temperature controller.
-
Cuvette: 1.0 mm path length quartz cuvette.
-
Wavelength range: Far-UV range of 195–240 nm.
-
Parameters: Data is collected at 0.2 nm intervals with a 2 nm bandwidth and a 2 s response time.
-
Temperature: Measurements are typically performed at a controlled temperature, for example, 37°C.
-
Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ] and can be used to estimate the percentage of α-helicity.
NMR Spectroscopy for Conformational Analysis
¹⁹F NMR is a powerful tool for studying fluorinated peptides due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems. It provides detailed information on the local chemical environment and conformational dynamics.
Sample Preparation:
-
Peptide concentration: 1-2 mM.
-
Solvent: Peptides are typically dissolved in a deuterated solvent such as D₂O or deuterated buffer.
-
Internal Standard: A fluorine-containing compound with a known chemical shift can be added for reference.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 700 MHz) equipped with a fluorine probe.
-
Experiments:
-
1D ¹⁹F NMR: For observing the chemical shifts and quantifying the populations of different conformers (e.g., cis/trans isomers of proline).
-
2D ¹H-¹⁹F HOESY/NOESY: To determine through-space interactions between fluorine atoms and protons, providing distance constraints for structure calculation.
-
2D ¹H-¹³C HSQC and ¹H-¹H TOCSY/NOESY: For complete assignment of proton and carbon resonances.
-
Data Analysis:
-
The chemical shifts in ¹⁹F NMR are highly sensitive to the local environment, providing insights into solvent exposure and conformational changes.
-
Integration of signals in 1D ¹⁹F spectra can be used to determine the relative populations of different conformational states.
Mechanisms and Visualizations
The influence of 2-fluoro substitution on peptide secondary structure is driven by a combination of stereoelectronic and hydrophobic effects.
Experimental Workflow for Secondary Structure Analysis
The following diagram illustrates a typical workflow for comparing the secondary structure of a fluorinated peptide with its non-fluorinated counterpart.
Mechanism of Fluorine's Influence on Peptide Conformation
The introduction of fluorine can alter the conformational landscape of a peptide through several key mechanisms. The high electronegativity of fluorine creates a strong C-F bond dipole and can influence the charge distribution in the peptide backbone. Furthermore, the gauche effect, an electronic interaction, can favor specific dihedral angles, thereby restricting the conformational freedom of the amino acid side chain and influencing the backbone torsion angles.
References
- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 4. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Circular Dichroism Spectroscopy of Peptides Incorporating Fmoc-D-Phe(2-F)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected conformational impact of incorporating the unnatural amino acid Fmoc-D-Phe(2-F)-OH into peptide sequences, as analyzed by Circular Dichroism (CD) spectroscopy. Due to the limited availability of direct comparative CD spectral data for peptides containing this specific residue in the public domain, this guide synthesizes findings from studies on related peptide modifications, including the incorporation of D-amino acids and fluorinated phenylalanine analogues. The information presented herein is intended to guide researchers in designing and interpreting CD spectroscopy experiments for peptides containing this compound.
Introduction to Circular Dichroism (CD) Spectroscopy of Peptides
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone is the primary chromophore in the far-UV region (190-250 nm), and its conformation dictates the resulting CD spectrum. Characteristic CD spectra are observed for different secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
The incorporation of unnatural amino acids, such as this compound, can significantly influence the conformational preferences of a peptide, leading to distinct changes in its CD spectrum.
The Impact of this compound Incorporation
The introduction of this compound into a peptide sequence introduces two key modifications compared to the natural L-phenylalanine: a change in stereochemistry (D-configuration) and the addition of a fluorine atom at the ortho position of the phenyl ring.
Effect of D-Amino Acid Incorporation
The substitution of an L-amino acid with its D-enantiomer can have profound effects on the peptide's secondary structure. While a peptide composed entirely of D-amino acids will exhibit a mirror-image CD spectrum to its L-enantiomer counterpart, the introduction of a single D-amino acid into an L-peptide sequence can lead to more complex conformational changes.[1] Such substitutions can disrupt or induce specific secondary structures, like β-turns, and can also enhance the peptide's stability against enzymatic degradation by proteases.[2][3]
Effect of 2-Fluoro-Phenylalanine Incorporation
The fluorine atom in 2-fluoro-phenylalanine is small and highly electronegative, which can alter the local electronic environment and conformational preferences of the peptide chain.[4] This can influence intramolecular and intermolecular interactions, such as hydrogen bonding and aromatic stacking. The position of the fluorine atom on the phenyl ring is critical in determining its effect on peptide conformation. Fluorination can impact hydrophobicity and the propensity to form helical structures.[5]
Comparative Performance: Expected CD Spectral Changes
Table 1: Expected Qualitative Impact of Amino Acid Substitutions on Peptide CD Spectra
| Peptide Analogue | Key Modification | Expected Impact on Secondary Structure | Anticipated Changes in CD Spectrum |
| Parent L-Peptide | Reference | Native conformation (e.g., α-helix, β-sheet, or random coil) | Characteristic spectrum for the native conformation. |
| L-Peptide with L-Phe(2-F) | Fluorination | Potential modulation of helicity or sheet propensity due to altered electronic and steric properties. | Subtle shifts in peak positions and/or changes in molar ellipticity values. |
| L-Peptide with D-Phe | Chirality Inversion | Disruption of existing L-amino acid-based secondary structures; potential induction of turns. | Significant changes from the parent spectrum, possibly indicating a less ordered structure or a different type of ordered structure. |
| L-Peptide with D-Phe(2-F) | Chirality Inversion & Fluorination | Combined effects of steric hindrance from the D-amino acid and electronic effects from fluorine, likely leading to a unique conformation. | A distinct spectrum that differs from both the parent peptide and the single-modification analogues. |
Experimental Protocols
To empirically determine the conformational effects of this compound, a systematic CD spectroscopy study should be conducted.
Peptide Synthesis
Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with the appropriate Fmoc-protected amino acids, including this compound.
Sample Preparation for CD Spectroscopy
-
Peptide Purity: Peptides should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Concentration: Prepare peptide stock solutions in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The final peptide concentration for CD measurements should be in the range of 0.1-0.2 mg/mL.
-
Buffer Selection: The buffer should be transparent in the far-UV region and should not contain components that have high absorbance below 250 nm.
CD Spectroscopy Measurement
-
Instrument: A calibrated CD spectropolarimeter.
-
Cuvette: A quartz cuvette with a path length of 0.1 cm.
-
Parameters:
-
Wavelength range: 190-260 nm
-
Scan speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response time: 2 s
-
Accumulations: 3-5 scans
-
-
Blank Correction: A spectrum of the buffer alone should be recorded and subtracted from each peptide spectrum.
-
Data Conversion: The raw data (in millidegrees) should be converted to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (mdeg × MRW) / (10 × c × l) where mdeg is the observed ellipticity, MRW is the mean residue weight, c is the concentration in g/mL, and l is the pathlength in cm.
Data Presentation
The collected CD spectra for the parent peptide and its analogues should be plotted on the same graph for direct visual comparison. The mean residue ellipticity values at key wavelengths (e.g., 208 nm, 222 nm) should be summarized in a table to quantify the differences.
Table 2: Hypothetical Quantitative CD Data for a Comparative Study
| Peptide | [θ] at 208 nm (deg·cm²·dmol⁻¹) | [θ] at 222 nm (deg·cm²·dmol⁻¹) | Inferred Secondary Structure |
| Parent L-Peptide | -30,000 | -28,000 | α-helical |
| L-Peptide with L-Phe(2-F) | -32,000 | -30,000 | Increased α-helicity |
| L-Peptide with D-Phe | -10,000 | -8,000 | Disrupted helix, more random coil |
| L-Peptide with D-Phe(2-F) | -5,000 | -4,000 | Predominantly random coil |
Note: The data in this table are hypothetical and for illustrative purposes only. Actual results will depend on the specific peptide sequence.
Visualizations
Experimental Workflow
Caption: Workflow for comparative CD analysis of peptides.
Logical Relationship of Modifications
Caption: Relationship between peptide modifications.
Conclusion
The incorporation of this compound into a peptide is expected to induce significant conformational changes detectable by CD spectroscopy. These changes arise from the combined effects of altered stereochemistry and the electronic properties of the fluorine substituent. While direct comparative data is sparse, the principles outlined in this guide, along with the provided experimental workflow, offer a solid foundation for researchers to investigate the structural impact of this and other unnatural amino acids in their peptides of interest. Such studies are crucial for the rational design of peptide-based therapeutics with enhanced stability and biological activity.
References
- 1. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the effect of d-amino acid incorporation into amyloid-reactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
Enhancing Peptide Stability: A Comparative Analysis of 2-Fluorophenylalanine Incorporation
In the landscape of peptide-based drug development, achieving robust enzymatic stability is a critical determinant of therapeutic efficacy. Native peptides are often susceptible to rapid degradation by proteases, limiting their bioavailability and in vivo half-life. A promising strategy to overcome this challenge is the incorporation of non-canonical amino acids, such as 2-fluorophenylalanine, to enhance resistance to proteolytic cleavage. This guide provides an objective comparison of the enzymatic stability of peptides containing 2-fluorophenylalanine versus their native counterparts, supported by experimental data.
Superior Stability of 2-Fluorophenylalanine Peptides: The Data
The introduction of a fluorine atom onto the phenyl ring of phenylalanine can significantly hinder the enzymatic activity of proteases like chymotrypsin, which preferentially cleave at the C-terminus of aromatic amino acids. Experimental evidence demonstrates a marked increase in stability for peptides containing 2-fluorophenylalanine.
A study by Asante et al. (2014) investigated the proteolytic stability of model peptides against α-chymotrypsin. The results, summarized in the table below, highlight the protective effect of fluorination. After a 2-hour incubation period, the native peptide was almost entirely degraded, while the peptide analog containing a fluorinated phenylalanine derivative showed significantly less degradation.
| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 | ~1% |
| Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | α-Chymotrypsin | 2 | >80% |
Data extrapolated from Asante et al. (2014). The study utilized a fluorinated phenylalanine derivative in a model peptide sequence to assess its stability against α-chymotrypsin.
This substantial difference in degradation underscores the potential of 2-fluorophenylalanine as a valuable building block in the design of more durable peptide therapeutics.
Visualizing the Stability Advantage
The enhanced stability of peptides containing 2-fluorophenylalanine can be attributed to the unique electronic properties of the fluorine atom. The strong electron-withdrawing nature of fluorine alters the electronic environment of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.
Caption: Comparison of chymotrypsin activity on native vs. 2-F-Phe peptides.
Experimental Protocol: Assessing Enzymatic Stability
A standardized in vitro assay is crucial for evaluating the enzymatic stability of modified peptides. The following protocol outlines a typical procedure for assessing peptide stability against α-chymotrypsin.
Materials:
-
Peptide stock solution (native and 2-fluorophenylalanine-containing)
-
α-Chymotrypsin stock solution
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid in water)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer (optional, for cleavage site identification)
Procedure:
-
Peptide Incubation:
-
Dilute the peptide stock solution to a final concentration of 1 mg/mL in the incubation buffer.
-
Add α-chymotrypsin to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm) to quantify the amount of remaining intact peptide.
-
-
Data Analysis:
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t₁/₂) of the peptide, which is the time required for 50% of the initial peptide to be degraded.
-
Caption: Workflow for enzymatic stability assessment of peptides.
Conclusion
The incorporation of 2-fluorophenylalanine represents a highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. The presented data and experimental framework provide a clear rationale for considering this modification in the design of next-generation peptide drugs with improved pharmacokinetic profiles. This approach offers a promising avenue to unlock the full therapeutic potential of peptides that would otherwise be limited by their inherent instability.
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Peptides in Biological Systems
For researchers, scientists, and drug development professionals, understanding the nuanced impact of fluorination on peptide behavior is critical for designing next-generation therapeutics. This guide provides an objective comparison of the biological activity of fluorinated and non-fluorinated peptides, supported by experimental data and detailed methodologies.
The introduction of fluorine into peptide structures has emerged as a powerful strategy to enhance their therapeutic properties. By replacing hydrogen atoms with fluorine, researchers can modulate a peptide's metabolic stability, binding affinity to target receptors, cellular uptake, and immunogenicity. This guide delves into these key aspects, presenting a clear comparison based on published studies.
Enhanced Metabolic Stability: Resisting Proteolytic Degradation
A primary challenge in peptide-based drug development is their rapid degradation by proteases in the body. Fluorination has been shown to significantly improve the metabolic stability of peptides by shielding the peptide backbone from enzymatic cleavage.[1][2][3] This increased resistance to proteolysis leads to a longer plasma half-life and potentially improved therapeutic efficacy.[3] Studies on fluorinated analogues of Glucagon-like peptide-1 (GLP-1) have demonstrated their increased stability against dipeptidyl peptidase IV (DPP IV), a key enzyme in its degradation pathway.[2]
Quantitative Comparison of Proteolytic Stability
| Peptide Analog | Modification | Half-life (t½) vs. Control | Fold Increase in Stability | Reference |
| GLP-1 Analog F8 | Hexafluoroleucine substitution | Not specified | Resistant to DPP IV for 24h | |
| GLP-1 Analog F9 | Hexafluoroleucine substitution | Not specified | 1.5-fold | |
| GLP-1 Analog F10 | Hexafluoroleucine substitution | Not specified | 2.9-fold | |
| Buforin Analog | Fluorinated amino acids | Modestly increased | Not specified | |
| Magainin Analog | Fluorinated amino acids | Modestly increased | Not specified |
Modulated Receptor Binding Affinity: A Double-Edged Sword
The impact of fluorination on receptor binding affinity is highly context-dependent and can either enhance or weaken the interaction. The unique "polar hydrophobicity" of fluorine can lead to altered intermolecular forces within the binding pocket. For instance, strategic fluorination of the HTLV-1 Tax peptide enhanced its binding to one T-cell receptor (A6) while weakening its interaction with another (B7). Similarly, some fluorinated GLP-1 analogues have shown comparable or slightly decreased binding affinity to the GLP-1 receptor (GLP-1R) compared to the native peptide.
Quantitative Comparison of Receptor Binding Affinity (IC50/EC50)
| Peptide Analog | Modification | IC50 / EC50 (nM) | Fold Change vs. Control | Reference |
| GLP-1 | - | 5.1 (IC50) | - | |
| GLP-1 Analog F9 | Hexafluoroleucine substitution | Comparable to GLP-1 | ~1 | |
| GLP-1 Analog F28 | Hexafluoroleucine substitution | 2 to 5-fold decreased potency | 2-5 | |
| Tax Peptide Analog | 4-Fluoro-phenylalanine | 0.46 µM (A6 TCR) | ~5-fold enhancement | |
| Tax Peptide Analog | 2,3,4,5-Penta-fluoro-phenylalanine | No binding observed | - |
Improved Cellular Uptake and Permeability
Fluorination can significantly enhance the ability of peptides to cross cell membranes. The increased hydrophobicity and unique lipophobicity of fluorinated side chains are thought to facilitate this process. Studies have shown that fluoroalkylation of peptides promotes their cytosolic delivery, outperforming non-fluorinated analogs and even some cell-penetrating peptides.
Immunogenicity: A Complex and Evolving Picture
The effect of fluorination on the immunogenicity of peptides is an area of active investigation. While some studies suggest that fluorinated lipids conjugated to peptide antigens can stimulate a robust immune response, potentially acting as self-adjuvants in vaccines, others indicate that fluorinated polymers can reduce the adsorption of immune-reactive proteins to nanoparticles, suggesting a potential reduction in immunogenicity. The immunogenic potential of a fluorinated peptide likely depends on various factors, including the specific peptide sequence, the degree and position of fluorination, and the overall molecular context.
Experimental Protocols
Proteolytic Stability Assay
Objective: To determine the rate of degradation of a peptide in the presence of proteases.
Methodology:
-
Incubation: The peptide of interest is incubated in a solution containing proteases, such as human plasma or a specific enzyme like trypsin or DPP IV.
-
Time-course Sampling: Aliquots are taken from the incubation mixture at various time points.
-
Reaction Quenching: The enzymatic reaction in the aliquots is stopped, often by adding an acid or an organic solvent.
-
Analysis: The amount of intact peptide remaining at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Analysis: The half-life (t½) of the peptide is calculated from the degradation curve.
Receptor Binding Assay
Objective: To determine the affinity of a peptide for its receptor.
Methodology:
-
Preparation of Receptor Source: A source of the target receptor is prepared, such as cell membranes expressing the receptor or whole cells.
-
Radiolabeling (for competitive assays): A known ligand for the receptor is labeled with a radioisotope (e.g., ¹²⁵I).
-
Competition: The receptor preparation is incubated with the radiolabeled ligand and varying concentrations of the unlabeled test peptide (fluorinated or non-fluorinated).
-
Separation: The receptor-bound ligand is separated from the unbound ligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the receptor is measured using a gamma counter.
-
Data Analysis: The IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. This value is then used to calculate the binding affinity (Ki).
Cell Permeability Assay
Objective: To assess the ability of a peptide to cross the cell membrane.
Methodology:
-
Cell Culture: A suitable cell line is cultured in multi-well plates.
-
Peptide Incubation: The cells are incubated with the test peptide (often fluorescently labeled for detection) for a specific period.
-
Washing: The cells are washed to remove any peptide that has not been internalized.
-
Cell Lysis: The cells are lysed to release the internalized peptide.
-
Quantification: The amount of internalized peptide is quantified. For fluorescently labeled peptides, this can be done using a plate reader. For unlabeled peptides, techniques like mass spectrometry can be used.
-
Data Analysis: The cellular uptake is often expressed as the amount of internalized peptide per amount of total cellular protein.
GLP-1 Signaling Pathway
The Glucagon-like peptide-1 (GLP-1) receptor signaling pathway is a key target in the treatment of type 2 diabetes. Understanding how fluorinated GLP-1 analogs interact with this pathway is crucial for their development as therapeutics.
References
- 1. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
2-Fluorophenylalanine's Influence on Peptide-Protein Binding: A Comparative Guide
The strategic incorporation of non-canonical amino acids is a powerful tool in peptide design and drug discovery. Among these, 2-fluorophenylalanine (2-F-Phe), an analog of phenylalanine, offers a subtle yet impactful modification. The introduction of a fluorine atom at the ortho position of the phenyl ring alters the electronic and conformational properties of the amino acid, which can in turn modulate the binding affinity of a peptide for its protein target. This guide provides a comparative analysis of the impact of 2-fluorophenylalanine on peptide-protein binding affinity, supported by experimental data and detailed protocols.
Data Presentation: A Quantitative Comparison
The effect of substituting phenylalanine with 2-fluorophenylalanine on binding affinity is context-dependent, influenced by the specific peptide sequence and the protein's binding pocket environment. A key study investigating the binding of α-factor peptide analogs to the yeast G protein-coupled receptor, Ste2p, provides quantitative insights into these effects. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates stronger binding, was determined for various fluorinated analogs.[1]
| Peptide Analog (Position 13) | Dissociation Constant (Kd) in nM | Fold Change vs. Phenylalanine |
| Phenylalanine (Phe) | 26.2 | 1.0 |
| 2-Fluorophenylalanine (2-F-Phe) | 40.1 | 1.5 |
| 3-Fluorophenylalanine (3-F-Phe) | 35.8 | 1.4 |
| 4-Fluorophenylalanine (4-F-Phe) | 32.7 | 1.2 |
| 3,4-Difluorophenylalanine | 60.3 | 2.3 |
| 2,3,4,5,6-Pentafluorophenylalanine | 177.3 | 6.8 |
Data sourced from a study on α-factor analogs binding to the Ste2p receptor.[1]
As the data indicates, the incorporation of a single fluorine atom at the 2-position of phenylalanine in the α-factor peptide results in a modest 1.5-fold decrease in binding affinity for the Ste2p receptor.[1] This is part of a broader trend where increasing fluorination of the phenylalanine ring leads to a progressive decrease in binding affinity.[1] The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, which can weaken cation-π interactions that may be crucial for binding.[1]
Experimental Protocols: Measuring Binding Affinity
The quantitative data presented above is typically acquired through biophysical techniques that directly measure the interaction between molecules. The following are detailed methodologies for two common and powerful approaches: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Methodology:
-
Sample Preparation:
-
Express and purify the target protein and synthesize the peptide (with and without 2-fluorophenylalanine).
-
Thoroughly dialyze both the protein and peptide against the same buffer to minimize buffer mismatch effects. A common buffer is phosphate-buffered saline (PBS) or HEPES-buffered saline (HBS).
-
Accurately determine the concentrations of the protein and peptide solutions using a reliable method such as UV-Vis spectroscopy or amino acid analysis.
-
-
ITC Experiment Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the peptide solution into the titration syringe. The concentration of the peptide in the syringe should ideally be 10-20 times that of the protein in the cell.
-
Set the experimental temperature, stirring speed, and injection parameters (volume and duration).
-
-
Titration:
-
Perform a series of injections of the peptide solution into the protein solution.
-
The instrument measures the heat change associated with each injection.
-
A control experiment, titrating the peptide into the buffer alone, should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and enthalpy of binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (association and dissociation rates) and affinity data.
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a sensor chip appropriate for the protein of interest (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration and facilitate covalent immobilization to the activated surface.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the peptide (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the peptide solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
After the injection, flow running buffer over the surface to monitor the dissociation of the peptide from the protein.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound peptide and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves for each peptide concentration to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Mandatory Visualizations
Yeast Mating Pheromone Response Pathway
The binding of α-factor and its analogs to the Ste2p receptor on the surface of yeast cells initiates a well-characterized signal transduction cascade known as the mating pheromone response pathway. This pathway ultimately leads to changes in gene expression and cell morphology, preparing the cell for mating.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Fmoc-D-Phe(2-F)-OH
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-D-Phe(2-F)-OH, a fluorinated amino acid derivative commonly used in peptide synthesis. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
This compound, as a halogenated organic compound, must be treated as hazardous waste.[1][2] Under no circumstances should this chemical or its waste streams be disposed of down the drain or in regular trash.[2]
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Chemical-resistant gloves, such as nitrile, are mandatory.[2]
-
Eye Protection: Safety glasses or goggles are required to protect from potential splashes.[2]
-
Lab Coat: A standard laboratory coat should be worn to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
Disposal of Unused or Expired this compound
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
-
Containerization: If possible, keep the compound in its original, clearly labeled container. If the original container is compromised, use a new, clean, and compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the securely sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be away from incompatible materials, particularly strong oxidizing agents.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.
Disposal of Contaminated Solid Waste
Solid waste items contaminated with this compound, such as weighing paper, pipette tips, gloves, and spill cleanup materials, must also be treated as hazardous waste.
-
Collection: Place all contaminated solid waste into a designated, compatible container, such as a labeled bag or bin specifically for halogenated organic solid waste.
-
Labeling: Clearly label the container "Hazardous Waste" and indicate that it contains materials contaminated with this compound.
-
Storage and Disposal: Store the container in the satellite accumulation area and dispose of it through your institution's EHS program.
Disposal of Liquid Waste from Peptide Synthesis
The primary liquid waste stream generated from the use of this compound is from the Fmoc-deprotection step in solid-phase peptide synthesis. This typically involves a solution of a weak base, such as 20% piperidine in dimethylformamide (DMF). This resulting solution is a hazardous waste stream.
-
Segregation: This liquid waste is considered a halogenated organic waste. It is crucial to collect it separately from non-halogenated solvent waste, as the disposal costs and procedures for halogenated waste are different and often more stringent.
-
Containerization: Use a designated, compatible, and properly vented container for halogenated liquid waste. Ensure the container is securely closed when not in use.
-
Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents and reagents (e.g., "Halogenated Waste: Piperidine/DMF from Fmoc deprotection, containing this compound byproducts").
-
Storage and Disposal: Store the container in a designated hazardous waste area, segregated from incompatible chemicals such as acids and oxidizers. Arrange for its disposal through your institution's EHS department.
The logical workflow for the disposal of this compound is summarized in the diagram below.
Caption: Waste Disposal Workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and restrict access.
-
Personal Protection: Wear appropriate PPE, including a lab coat, double gloves, and safety goggles.
-
Containment and Cleanup: For a small spill, contain the leak and absorb the material with an inert absorbent such as vermiculite or sand. Carefully scoop the absorbed material and any remaining solid into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the sealed container with "Hazardous Waste" and a description of the contents, and arrange for disposal through your EHS department.
By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound and its associated waste streams, fostering a secure and environmentally responsible research setting.
References
Essential Safety and Operational Guide for Handling Fmoc-D-Phe(2-F)-OH
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of Fmoc-D-Phe(2-F)-OH (CAS RN: 198545-46-9), a fluorinated amino acid derivative commonly used in peptide synthesis. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, a comprehensive PPE strategy is required to minimize exposure and ensure personal safety. The following table summarizes the necessary protective gear.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling large quantities or if there is a significant risk of splashing. | Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). Goggles provide a seal around the eyes, offering superior protection against dust and splashes. |
| Hand Protection | Disposable nitrile gloves. | Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving. |
| Body Protection | A standard laboratory coat. | A flame-retardant lab coat should be considered as the substance is a combustible solid. |
| Respiratory Protection | A NIOSH-approved N95 respirator or equivalent. | Required when handling the powder outside of a certified chemical fume hood or glove box to prevent inhalation of dust particles. |
| Foot Protection | Closed-toe shoes. | Shoes should be made of a non-porous material to protect against spills. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2-8°C.[1]
Handling the Solid Compound:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing: Whenever possible, weigh the solid compound inside a chemical fume hood or a glove box to minimize the risk of inhalation and contamination of the laboratory environment.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for chemical waste. Clean the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
Preparing Solutions:
-
Solvent Selection: this compound is typically dissolved in organic solvents such as N,N-Dimethylformamide (DMF) for use in peptide synthesis.
-
Dissolution: Add the solvent to the pre-weighed solid in a fume hood. Gently agitate or stir the mixture until the solid is completely dissolved. Avoid heating unless specified by a validated protocol, as this may degrade the compound.
Experimental Protocol: Use in Fmoc-Solid Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound into a peptide chain using manual solid-phase peptide synthesis.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the deprotection solution and repeat the process once more.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of this compound and a suitable activating agent (e.g., HBTU/HOBt) in DMF.
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA), to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: After the coupling reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF to remove any unreacted reagents.
-
Confirmation of Coupling: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. A negative test (yellow beads) indicates a successful coupling.
-
Chain Elongation: Repeat the deprotection and coupling steps with the next desired amino acid in the peptide sequence.
Disposal Plan
All waste materials containing this compound, including unused solid, solutions, and contaminated materials, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including spilled material and empty containers, in a clearly labeled, sealed waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and washings, in a designated, sealed container for halogenated organic waste.
-
Contaminated Materials: Dispose of all contaminated PPE (gloves, etc.) and cleaning materials in the solid chemical waste stream.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Safety and Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
